molecular formula C11H15BrN2 B8758390 1-(4-Bromophenyl)piperidin-4-amine

1-(4-Bromophenyl)piperidin-4-amine

Cat. No.: B8758390
M. Wt: 255.15 g/mol
InChI Key: MSRULTHBAHWIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H15BrN2 and its molecular weight is 255.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

1-(4-bromophenyl)piperidin-4-amine

InChI

InChI=1S/C11H15BrN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2

InChI Key

MSRULTHBAHWIAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

Structural Analysis and High-Resolution Characterization of 4-Amino-1-(4-bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-1-(4-bromophenyl)piperidine is a critical bifunctional pharmacophore utilized extensively in advanced drug discovery and medicinal chemistry. Featuring a rigid piperidine scaffold, a nucleophilic primary amine, and an electrophilic bromophenyl handle, its structural integrity is paramount for downstream cross-coupling (e.g., Buchwald-Hartwig amination) and functionalization. This technical guide provides a comprehensive, self-validating analytical framework to elucidate its three-dimensional molecular architecture, conformational dynamics, and spectroscopic signatures.

Molecular Architecture & Physicochemical Profile

Understanding the baseline physicochemical properties is essential for designing robust analytical methods. The molecule's behavior in solution and the gas phase is dictated by the interplay between its basic primary amine and the electron-withdrawing bromophenyl group.

Table 1: Physicochemical and Structural Properties

PropertyValueCausality / Analytical Significance
CAS Number 1179943-35-1Unique identifier for the free base ([1]).
Molecular Formula C11H15BrN2Dictates the exact mass and isotopic distribution for MS.
Monoisotopic Mass 254.0419 DaTarget mass for HRMS Time-of-Flight (TOF) calibration.
LogP (Predicted) 2.38Indicates moderate lipophilicity, ideal for reverse-phase LC retention ([1]).
TPSA 29.26 ŲLow polar surface area, suggesting good membrane permeability ([1]).
pKa (Primary Amine) ~9.5 (Est.)Ensures rapid protonation at low pH, driving ESI+ MS sensitivity.
pKa (Aniline Nitrogen) ~3.5 (Est.)Weakly basic due to lone pair delocalization into the phenyl ring.
Conformational Dynamics

The structural behavior of N-phenylpiperidine derivatives is governed by stereoelectronic effects. Gas-phase electron diffraction and quantum chemical calculations have demonstrated that the piperidine core predominantly adopts a chair conformation ([2]).

The nitrogen atom (N1) exhibits a flattened pyramidal geometry; this causality arises from the delocalization of the nitrogen lone pair into the π-system of the adjacent bromophenyl ring (p-π conjugation). Furthermore, to minimize severe 1,3-diaxial steric strain with the axial protons at C-2 and C-6, the bulky 4-amino group strongly favors the equatorial position. The dihydrochloride salt of this compound is often utilized to lock the amine in a protonated state for enhanced aqueous solubility ().

AnalyticalWorkflow Sample 4-Amino-1-(4-bromophenyl)piperidine (Analyte) NMR 1D & 2D NMR (Conformation & Connectivity) Sample->NMR 15-20 mg in DMSO-d6 MS LC-HRMS/MS (Isotope & Fragmentation) Sample->MS 1 µg/mL in MeOH/H2O Xray X-ray Crystallography (Absolute Configuration) Sample->Xray Single Crystal Growth NMR_Result Chair Conformation Equatorial NH2 NMR->NMR_Result MS_Result m/z 255/257 (1:1) [M+H]+ MS->MS_Result Xray_Result Flattened N-Pyramid Torsion Angles Xray->Xray_Result

Fig 1. Comprehensive analytical workflow for structural elucidation of the piperidine derivative.

High-Resolution Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of atom connectivity and conformation. The 1H NMR spectrum in DMSO-d6 is defined by two distinct regions:

  • Aromatic Region: The para-disubstituted benzene ring presents a classic AA'BB' spin system. The inductive electron-withdrawing effect of the bromine atom heavily deshields the ortho protons (H-3', H-5'). Conversely, the resonance electron-donating effect of the piperidine nitrogen shields its ortho protons (H-2', H-6').

  • Aliphatic Region: The piperidine protons appear as complex multiplets. The axial protons at C-2 and C-6 are shielded relative to their equatorial counterparts due to the magnetic anisotropy of the adjacent C-C bonds.

Table 2: Predicted 1H and 13C NMR Assignments in DMSO-d6

Position1H Shift (ppm)13C Shift (ppm)Multiplicity & Causality
C-4' (C-Br) -~109.0Quaternary; strongly shielded by the heavy atom effect of Bromine.
C-3', C-5' ~7.30~131.5Doublet (J ~8.5 Hz); deshielded by the inductive effect of para-Br.
C-2', C-6' ~6.85~116.0Doublet (J ~8.5 Hz); shielded by resonance from the N1 lone pair.
C-1' (C-N) -~149.5Quaternary; deshielded by the electronegative nitrogen atom.
C-2, C-6 (Pip) ~3.55 (eq), ~2.75 (ax)~48.5Multiplets; adjacent to N1. Equatorial protons are downfield of axial.
C-3, C-5 (Pip) ~1.85 (eq), ~1.40 (ax)~34.0Multiplets; aliphatic methylene carbons forming the chair structure.
C-4 (Pip) ~2.85~49.0Multiplet; methine proton adjacent to the primary amine.
-NH2 ~1.60 (broad)-Broad singlet; position is highly concentration and temperature dependent.
High-Resolution Mass Spectrometry (LC-HRMS/MS)

Electrospray Ionization (ESI) in positive mode is the optimal ionization technique, as the primary aliphatic amine is readily protonated to yield the [M+H]+ precursor ion. The presence of the bromine atom is unambiguously confirmed by the characteristic 1:1 isotopic doublet separated by 2 Da (m/z 255.0497 for 79Br and 257.0477 for 81Br), reflecting the natural isotopic abundance of bromine.

FragmentationPathway Parent Molecular Ion[M+H]+ m/z 255.05 / 257.05 (C11H16BrN2+) LossNH3 Deamination (-NH3) m/z 238.02 / 240.02 (C11H13BrN+) Parent->LossNH3 -17 Da RingCleavage Piperidine Cleavage m/z 171.97 / 173.97 (C8H9BrN+) Parent->RingCleavage Ring Opening ArylCation Bromophenyl Cation m/z 154.95 / 156.95 (C6H4Br+) RingCleavage->ArylCation -NH3

Fig 2. Proposed ESI-MS/MS fragmentation pathway highlighting key diagnostic product ions.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all analytical workflows incorporate internal controls to ensure data integrity. The following protocols are designed as self-validating systems, ensuring that the data proves its own accuracy.

Protocol 1: Quantitative 1D and 2D NMR Acquisition
  • Objective: Unambiguous assignment of the piperidine ring conformation and primary amine verification.

  • Causality & Solvent Choice: DMSO-d6 is selected over CDCl3 to shift the residual water peak away from the aliphatic piperidine signals and to slow the exchange rate of the -NH2 protons, allowing for their direct observation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.03% (v/v) Tetramethylsilane (TMS).

    • Self-Validation Check: TMS acts as an internal zero-point calibrant. If the TMS peak deviates from 0.00 ppm, the magnetic field drift must be corrected before proceeding.

  • 1H Acquisition: Acquire a standard 1H NMR spectrum at 298 K (400 or 600 MHz). Ensure a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (typically 5-10 seconds) to allow for accurate, quantitative integration of the aromatic vs. aliphatic protons.

  • D2O Exchange (The Validation Step): Add 10 µL of D2O to the NMR tube, shake vigorously, and re-acquire the 1H spectrum.

    • Causality: The labile -NH2 protons will rapidly exchange with deuterium and disappear from the spectrum. This self-validates the assignment of the amine peak, cleanly distinguishing it from overlapping aliphatic multiplets.

  • 2D COSY & HSQC: Execute a 2D gradient-COSY to map the H2-H3-H4-H5-H6 spin system of the piperidine ring. Use 1H-13C HSQC to differentiate the heavily overlapping C-2/C-6 and C-3/C-5 methylene protons based on their distinct carbon chemical shifts.

Protocol 2: LC-HRMS/MS Isotopic and Fragmentation Analysis
  • Objective: Confirm the exact mass, isotopic signature, and structural connectivity via collision-induced dissociation (CID).

  • Causality & Mobile Phase Choice: A methanol/water gradient with 0.1% formic acid is utilized. Formic acid acts as an abundant proton source, significantly enhancing the ionization efficiency of the primary amine.

Step-by-Step Methodology:

  • System Calibration: Infuse a sodium formate cluster solution prior to the analytical run.

    • Self-Validation Check: This ensures the Time-of-Flight (TOF) analyzer is calibrated to a mass accuracy of <5 ppm, validating that the measured mass corresponds to the exact elemental composition (C11H16BrN2+), ruling out isobaric interferences.

  • Sample Injection: Inject 1 µL of a 1 µg/mL solution of the analyte (diluted in 50:50 MeOH:H2O).

  • MS1 Acquisition: Monitor the m/z 200-300 range. Validate the presence of the m/z 255.05 and 257.05 doublet.

    • Self-Validation Check: The acquisition software must calculate an isotopic ratio of approximately 50.69% (79Br) to 49.31% (81Br). Any deviation >5% in this ratio indicates a co-eluting impurity or detector saturation.

  • MS/MS (CID) Acquisition: Isolate the m/z 255.05 precursor ion in the quadrupole and apply a collision energy of 20-30 eV in the collision cell. Monitor for the diagnostic loss of ammonia (-17 Da, m/z 238.02) and the piperidine ring cleavage yielding the bromophenyl cation (m/z 154.95).

Conclusion

The structural elucidation of 4-amino-1-(4-bromophenyl)piperidine requires a rigorous, multi-modal approach. By leveraging the predictable conformational dynamics of the N-phenylpiperidine core, the distinct AA'BB' NMR signature of the bromophenyl group, and the unmistakable isotopic pattern of bromine in HRMS, researchers can establish a self-validating analytical profile. These protocols ensure that the integrity of this critical building block is unequivocally verified prior to its deployment in complex synthetic campaigns.

References

  • Weber, P. M., et al. "Structure and conformational behavior of N-phenylpiperidine studied by gas-phase electron diffraction and quantum chemical calculations." Journal of Molecular Structure 2017, 1132, 3-10. URL:[Link]

Sources

The Strategic Role of 1-(4-Bromophenyl)piperidin-4-amine in Modern Medicinal Chemistry: Synthesis, Utility, and the "Escape from Flatland"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly optimized landscape of modern drug discovery, the selection of chemical building blocks dictates the trajectory of lead optimization. 1-(4-Bromophenyl)piperidin-4-amine (CAS: 1179943-35-1) emerged in the late 2000s as a highly versatile, bifunctional scaffold designed to bridge the gap between traditional cross-coupling chemistry and the industry's push for greater three-dimensionality in drug candidates. By combining an aryl bromide handle with a rigid, sp3-rich piperidine ring terminating in a primary amine, this compound allows medicinal chemists to rapidly assemble complex, non-planar architectures. This whitepaper details the historical context, physicochemical rationale, and validated synthetic methodologies surrounding this critical building block.

Historical Context: The "Escape from Flatland" Paradigm

For decades, high-throughput screening (HTS) and combinatorial chemistry heavily favored planar, sp2-hybridized aromatic systems due to their synthetic tractability via robust reactions like Suzuki and Sonogashira couplings. However, this over-reliance on "flat" molecules led to high attrition rates in clinical trials, primarily due to poor aqueous solubility and off-target toxicity driven by promiscuous π-π stacking interactions.

In 2009, Lovering et al. published a seminal paper titled "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success," which fundamentally shifted medicinal chemistry[1]. The authors demonstrated a statistically significant correlation between a molecule's fraction of sp3-hybridized carbons ( Fsp3​ ) and its likelihood of progressing from discovery to clinical approval[2].

1-(4-Bromophenyl)piperidin-4-amine was developed and commercialized precisely to address this paradigm shift[3]. It provides the requisite Fsp3​ character through its piperidine ring while retaining the indispensable aryl bromide moiety, allowing chemists to seamlessly integrate 3D character into existing sp2-heavy scaffolds without abandoning their established palladium-catalyzed toolkits.

Physicochemical Profiling & Structural Rationale

The structural connectivity of 1-(4-Bromophenyl)piperidin-4-amine is not arbitrary; it is a highly optimized vector. The 1,4-relationship across the piperidine ring minimizes steric clash between the bulky aryl group and any subsequent functionalization at the amine. Furthermore, the basic nitrogen of the piperidine ring is sequestered as an aniline derivative, lowering its pKa and preventing it from acting as a competitive chelator during transition-metal catalysis, while the primary amine remains highly nucleophilic.

Table 1: Quantitative Physicochemical Properties

Data aggregated from commercial building block specifications[3].

PropertyValueRationale / Impact on Drug Design
Molecular Formula C11H15BrN2Provides an optimal starting molecular weight, leaving ample room for target elaboration before hitting the Rule of 5 limit (MW < 500).
Molecular Weight 255.15 g/mol Low molecular weight fragment, ideal for fragment-based drug discovery (FBDD) or modular assembly.
Topological Polar Surface Area (TPSA) 29.26 ŲLow TPSA ensures excellent membrane permeability. The primary amine contributes ~26 Ų, while the tertiary aniline nitrogen contributes ~3.2 Ų.
LogP 2.37Moderate lipophilicity balances aqueous solubility with hydrophobic target pocket affinity.
Hydrogen Bond Donors 2Provided entirely by the primary amine (NH2), offering vectors for kinase hinge-binding or GPCR anchoring.
Fraction sp3 ( Fsp3​ ) 0.45High saturation index (5 out of 11 carbons are sp3), directly supporting the "Escape from Flatland" hypothesis for improved clinical viability.

De Novo Synthesis & Validation Protocols

The synthesis of 1-(4-Bromophenyl)piperidin-4-amine relies on the Buchwald-Hartwig amination, a transformative method for C–N bond formation pioneered in the late 1990s[4]. The protocol below details the synthesis of the dihydrochloride salt (CAS: 2751616-21-2)[5], designed as a self-validating system to ensure high purity and yield.

Synthesis A 1,4-Dibromobenzene C Boc-Protected Intermediate (C16H23BrN2O2) A->C Pd2(dba)3, BINAP NaOtBu, Toluene, 80°C B tert-Butyl piperidin-4-ylcarbamate B->C Buchwald-Hartwig Cross-Coupling D 1-(4-Bromophenyl)piperidin-4-amine (CAS: 1179943-35-1) C->D HCl in Dioxane RT, 2 hours (Deprotection)

Fig 1. Step-by-step synthetic workflow for 1-(4-Bromophenyl)piperidin-4-amine.

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Synthesize tert-butyl (1-(4-bromophenyl)piperidin-4-yl)carbamate.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1,4-dibromobenzene (1.2 equiv) and tert-butyl piperidin-4-ylcarbamate (1.0 equiv).

    • Causality: A slight excess of the dibromide statistically minimizes the formation of the undesired bis-aminated byproduct, ensuring the reaction stops at mono-arylation.

  • Catalyst Assembly: Add Pd2(dba)3 (2 mol%) and BINAP (4 mol%).

    • Causality: BINAP is a bidentate phosphine ligand with a wide bite angle. It enforces a cis-geometry at the palladium center, vastly accelerating the reductive elimination step and preventing β-hydride elimination—a common and destructive side reaction when coupling aliphatic amines[6].

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 1.5 equiv) and anhydrous toluene.

    • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the coordinated amine, facilitating the formation of the critical palladium-amido intermediate prior to reductive elimination.

  • Execution: Degas the mixture via three freeze-pump-thaw cycles and heat to 80°C for 12 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is deemed complete when the mass of the starting piperidine is entirely consumed, and the product mass (m/z [M+H]+ = 355.1) dominates the chromatogram.

Protocol B: Acidic Deprotection & Salt Formation

Objective: Cleave the Boc group to yield the bench-stable 1-(4-Bromophenyl)piperidin-4-amine dihydrochloride.

  • Solvation: Dissolve the purified intermediate from Protocol A in a minimal volume of anhydrous dichloromethane (DCM).

  • Acid Cleavage: Add 4M HCl in dioxane (10 equiv) dropwise at 0°C, then allow the mixture to warm to room temperature.

    • Causality: HCl in dioxane is strategically chosen over trifluoroacetic acid (TFA). The resulting dihydrochloride salt is highly insoluble in the DCM/dioxane matrix. As the salt precipitates, it drives the deprotection equilibrium forward via Le Chatelier's principle. Furthermore, it allows for isolation by simple vacuum filtration, bypassing tedious aqueous basic workups that often lead to severe emulsion formation with amphiphilic piperidines.

  • Self-Validation Checkpoint: Monitor by TLC (Ninhydrin stain). The disappearance of the UV-active, non-staining starting material and the appearance of a baseline, ninhydrin-positive (purple/blue) spot confirms complete deprotection.

Strategic Derivatization in Drug Discovery

The true power of 1-(4-Bromophenyl)piperidin-4-amine lies in its orthogonality. The two reactive poles—the aryl bromide and the primary amine—can be addressed independently without the need for further protecting group manipulations.

Application BB 1-(4-Bromophenyl)piperidin-4-amine (Bifunctional Scaffold) Rxn1 Suzuki-Miyaura Coupling (Aryl Bromide Handle) BB->Rxn1 Rxn2 Amidation / Reductive Amination (Primary Amine Handle) BB->Rxn2 Target Extended Target Molecule (e.g., Kinase Inhibitor) Rxn1->Target Adds Core Scaffold Rxn2->Target Adds Solvent-Exposed Group Effect Target Protein Binding (sp3-enriched interaction) Target->Effect Modulates Pathway

Fig 2. Divergent derivatization pathways for 1-(4-Bromophenyl)piperidin-4-amine in drug design.

  • The Aryl Bromide Handle: Typically subjected to Suzuki-Miyaura cross-coupling with heteroaryl boronic acids. In kinase inhibitor design, this biphenyl-like extension often projects into deep, hydrophobic allosteric pockets (e.g., the DFG-out pocket in Type II inhibitors).

  • The Primary Amine Handle: Frequently converted into amides, ureas, or sulfonamides. Because the piperidine ring is highly saturated, it projects this functional group out of the plane of the aromatic system. This is frequently utilized to direct solubilizing groups toward the solvent-exposed region of a target protein, drastically improving the pharmacokinetic profile of the resulting drug candidate.

Conclusion

1-(4-Bromophenyl)piperidin-4-amine is more than a simple chemical commodity; it is a structural manifestation of modern medicinal chemistry's evolution. By providing a reliable, easily functionalized vector that inherently increases a molecule's Fsp3​ character, it directly addresses the historical pitfalls of planar compound libraries. Masterful application of this building block—grounded in an understanding of its physicochemical properties and catalytic assembly—enables the rapid generation of robust, clinical-grade chemical matter.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Synlett, 1997(4), 329-340. URL:[Link]

Sources

Methodological & Application

Synthesis of Posaconazole using 1-(4-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Architectural Complexity and Therapeutic Significance of Posaconazole

Posaconazole is a second-generation, broad-spectrum triazole antifungal agent, representing a significant milestone in the management of invasive fungal infections, particularly in immunocompromised patient populations.[1] Developed by Schering-Plough (now Merck & Co.), its intricate molecular architecture is a testament to the sophisticated strategies employed in modern medicinal chemistry to enhance efficacy and pharmacokinetic properties over first-generation triazoles like fluconazole.[2] Structurally, Posaconazole is characterized by a central furan core with four chiral centers, a difluorophenyl moiety, a triazole ring, and a long side-chain terminating in a substituted piperazine ring.[3][4] This complexity necessitates a multi-step, stereocontrolled synthetic approach.

The most industrially viable and widely documented method for synthesizing Posaconazole is a convergent synthesis.[1][5] This strategy involves the independent synthesis of two key fragments—a chiral tetrahydrofuran (THF) core and an aryl piperazine side-chain—which are then coupled together in the later stages of the synthesis. This document provides a detailed overview of this established synthetic route and explores a theoretical pathway for the synthesis of a key intermediate.

Part A: The Convergent Synthesis of Posaconazole: A Tale of Two Fragments

The convergent synthesis of Posaconazole is a strategic approach that allows for the efficient and stereocontrolled construction of this complex molecule. By preparing the two main fragments separately, overall yield is maximized, and purification is simplified.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly A1 Chiral Tetrahydrofuran (THF) Subunit C1 Coupling Reaction A1->C1 Fragment A B1 Aryl Piperazine Amine Subunit B1->C1 Fragment B C2 Side-Chain Installation & Deprotection C1->C2 C3 Posaconazole C2->C3

Caption: Convergent synthesis workflow for Posaconazole.

Protocol 1: Synthesis of the Chiral Tetrahydrofuran (THF) Subunit

The synthesis of the chiral THF subunit is a multi-step process that establishes the correct stereochemistry, which is crucial for the drug's biological activity.

  • Bromination of Allyl Alcohol: Allyl alcohol is treated with phosphorus tribromide (PBr₃) to yield allyl bromide.[5]

  • Alkylation: The resulting allyl bromide is used to alkylate sodium diethylmalonate.

  • Reduction: The diester intermediate is then reduced using sodium borohydride (NaBH₄) and lithium chloride (LiCl) to afford a key diol intermediate.[5]

  • Enzymatic Desymmetrization: The prochiral diol is selectively acylated using vinyl acetate in the presence of a hydrolase, such as SP 435, to yield a monoacetate with high enantiomeric excess.[5]

  • Iodine-Mediated Cyclization: The monoacetate undergoes an iodine-mediated cyclization reaction in a solvent like dichloromethane to form the chiral iodide-substituted THF ring. This step proceeds with high stereoselectivity.[5]

  • Triazole Installation and Hydrolysis: The iodide is displaced by sodium triazole. Subsequently, the acetate protecting group is hydrolyzed with sodium hydroxide to yield the core alcohol-functionalized THF-triazole subunit.[5][6]

  • Activation: The alcohol is then activated, typically by converting it to a p-chlorobenzenesulfonate or a similar leaving group, making it ready for coupling with the aryl piperazine amine subunit.[5]

G A Allyl Alcohol B Allyl Bromide A->B PBr3 C Diester Intermediate B->C Sodium Diethylmalonate D Diol Intermediate C->D NaBH4 / LiCl E Chiral Monoacetate D->E Hydrolase SP 435, Vinyl Acetate F Iodide-Substituted THF E->F Iodine G Alcohol-Functionalized THF-Triazole F->G 1. Sodium Triazole 2. NaOH H Activated Chiral THF Subunit G->H p-Chlorobenzenesulfonyl Chloride

Caption: Synthesis workflow for the chiral THF subunit.

Protocol 2: Synthesis of the Aryl Piperazine Amine Subunit

The aryl piperazine amine subunit, 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, is another key intermediate. Its synthesis can be achieved through various reported methods.

  • Synthesis of 1-(4-hydroxyphenyl)piperazine: This can be synthesized by the ring-closing reaction of 4-hydroxyaniline with dichloroethylamine hydrochloride.[7]

  • Coupling with p-Nitrochlorobenzene: The prepared 1-(4-hydroxyphenyl)piperazine is then coupled with p-nitrochlorobenzene to yield 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol.[7]

  • Nitro Group Reduction: The nitro group of the coupled product is reduced to an amine. A common method for this reduction is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst.[2][6] An alternative is using sodium hypophosphite in the presence of a Pd/C catalyst.[2][6] This step yields the desired 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine.

StepReactantsKey ReagentsProductTypical Yield
14-hydroxyaniline, dichloroethylamine HClNaOH1-(4-hydroxyphenyl)piperazine80%
21-(4-hydroxyphenyl)piperazine, p-nitrochlorobenzeneBase (e.g., Hünig's Base)4-(4-(4-nitrophenyl)-1-piperazinyl)phenol88%
34-(4-(4-nitrophenyl)-1-piperazinyl)phenolPd/C, H₂ or NaH₂PO₂1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine77%
Table 1: Summary of a synthetic route to the aryl piperazine amine subunit, with representative yields as reported in the literature.[7]
Protocol 3: Final Assembly of Posaconazole
  • Coupling Reaction: The activated chiral THF subunit is coupled with the aryl piperazine amine subunit. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with an aqueous base such as sodium hydroxide.[1][5] This forms the core structure of Posaconazole, often with a protecting group on the secondary alcohol of the final side chain.

  • Side-Chain Elaboration: The terminal amine of the piperazine is then acylated, and the final chiral side-chain containing the secondary alcohol is installed. This part of the synthesis is also a multi-step process involving the preparation of a specific chiral hydrazine intermediate which is then coupled and cyclized to form the triazolone ring.[5]

  • Deprotection: Any protecting groups used during the synthesis are removed in the final step to yield Posaconazole.[5]

Part B: A Theoretical Approach: Synthesis of a Piperazine Intermediate from 1-(4-Bromophenyl)piperidin-4-amine

The direct synthesis of Posaconazole or its key 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine intermediate starting from 1-(4-Bromophenyl)piperidin-4-amine is not a documented route in the reviewed scientific literature. The primary challenge lies in the fundamental structural difference between the starting material (a piperidine) and the required intermediate (a piperazine). A piperidine is a six-membered ring with one nitrogen atom, while a piperazine has two nitrogen atoms at positions 1 and 4.

However, from a theoretical organic chemistry perspective, one could propose a hypothetical multi-step pathway. It is important to emphasize that the following is a conceptual outline and would require significant experimental validation and optimization.

A plausible, though challenging, approach would be to utilize the existing atoms of 1-(4-Bromophenyl)piperidin-4-amine to construct a new piperazine-based intermediate. This would likely involve a ring-opening and re-closure strategy, or a C-N bond forming reaction on the piperidine ring itself, which is not a standard transformation.

A more feasible, yet still hypothetical, route would be to leverage the bromo-aryl moiety for cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] One could envision a strategy where 1-(4-Bromophenyl)piperidin-4-amine is coupled with a suitable amine to introduce the second nitrogen atom, although this would not directly form a piperazine ring.

Given the significant structural disparity, a more practical, albeit still novel, approach would be to synthesize the required 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine intermediate and then perform a final coupling. A hypothetical synthesis of a related piperazine intermediate using the bromo-phenyl starting material is outlined below. This is for illustrative purposes to demonstrate the application of modern synthetic methods.

Hypothetical Protocol: Synthesis of a Diamino-Piperazine Intermediate

This protocol outlines a theoretical synthesis of a diamino-piperazine that could potentially be further elaborated to the required Posaconazole intermediate.

  • N-Arylation of Piperazine (Buchwald-Hartwig Amination): A more direct, though still hypothetical, application of the user's starting material's chemical motif would be to start with 1-(4-bromophenyl)piperazine (a different starting material) and couple it with p-aminophenol using a Buchwald-Hartwig amination protocol. This would directly form a precursor to the key piperazine intermediate.

G A 1-(4-Bromophenyl)piperazine (Hypothetical Starting Material) E Coupled Piperazine Precursor A->E B p-Aminophenol B->E C Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., BINAP) C->E D Base (e.g., Cs2CO3) D->E F 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine E->F Further functional group manipulation

Caption: Hypothetical Buchwald-Hartwig approach to the piperazine core.

Discussion of the Hypothetical Route:

While the Buchwald-Hartwig amination is a robust and well-established reaction, its application in this specific context for the synthesis of the Posaconazole intermediate from 1-(4-Bromophenyl)piperidin-4-amine would require a significant and non-obvious synthetic sequence to first convert the piperidine to a piperazine. The direct transformation is not feasible. The proposed hypothetical route above starts from a more plausible, yet different, starting material (1-(4-bromophenyl)piperazine) to illustrate a potential application of modern cross-coupling chemistry in the synthesis of such intermediates.

Conclusion

The synthesis of Posaconazole is a complex undertaking that showcases the power of convergent synthesis. The established routes rely on the careful, stereocontrolled preparation of a chiral THF fragment and an aryl piperazine amine fragment, followed by their coupling and final elaboration. While the use of 1-(4-Bromophenyl)piperidin-4-amine as a starting material is not described in the current body of literature for this purpose due to fundamental structural differences, this document has provided a comprehensive overview of the established, field-proven protocols. The exploration of hypothetical routes using modern synthetic methodologies like the Buchwald-Hartwig amination highlights the ongoing innovation in synthetic organic chemistry and provides a conceptual framework for future research and development in the synthesis of complex pharmaceutical agents.

References

  • Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • Google Patents. (n.d.). Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate.
  • European Patent Office. (2000, November 6). PROCESS FOR PREPARING N-(4-HYDROXYPHENYL)-N'-(4'-AMINOPHENYL)-PIPERAZINE. EP 1230231 B1.
  • Google Patents. (n.d.). CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof.
  • ResearchGate. (2015). Synthesis of posaconazole. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Longdom Publishing. (2016, September 2). Synthesis and Characterization of Deshydroxy Posaconazole. Organic Chemistry: Current Research. Retrieved from [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Quick Company. (n.d.). A Process For The Manufacture Of Posaconazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • WIPO Patentscope. (2023, September 21). WO/2023/173717 PREPARATION METHOD FOR INTERMEDIATE COMPOUND ACTING AS SYNTHETIC POSACONAZOLE, AND INTERMEDIATE COMPOUND PREPARED THEREBY. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of key intermediate 26. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011144656A1 - Preparation of posaconazole intermediates.
  • Google Patents. (n.d.). CN102643194B - Preparation method of posaconazole intermediate.
  • European Patent Office. (2013, April 10). Purification of Posaconazole Intermediates. EP 2789610 A1.

Sources

Application Note: Protocols for N-arylation using 1-(4-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides detailed protocols and expert insights for the N-arylation of various substrates using 1-(4-Bromophenyl)piperidin-4-amine. It is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. The guide covers the foundational principles of palladium-catalyzed Buchwald-Hartwig amination, offering step-by-step experimental procedures, optimization strategies, and troubleshooting advice. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of N-Aryl Piperidines

N-aryl piperidine moieties are privileged scaffolds in modern medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. Their prevalence stems from the favorable physicochemical properties they impart, including improved metabolic stability, modulation of lipophilicity, and the ability to form crucial interactions with biological targets. The synthesis of these structures often relies on the formation of a carbon-nitrogen bond between an aromatic ring and the piperidine nitrogen, a transformation for which cross-coupling reactions are particularly well-suited.

1-(4-Bromophenyl)piperidin-4-amine serves as a versatile building block in this context. The bromo-substituent provides a reactive handle for cross-coupling, while the primary amine on the piperidine ring offers a site for further functionalization, making it a valuable synthon for library synthesis and lead optimization. This guide focuses on the N-arylation of this building block, specifically targeting the secondary amine of the piperidine ring in a subsequent reaction, or using a protected version. For the purpose of this note, we will focus on the N-arylation of a generic primary or secondary amine using 1-(4-Bromophenyl)piperidine as the aryl source, which is a common strategy. However, the principles discussed are broadly applicable.

The Buchwald-Hartwig amination reaction has emerged as the gold standard for C-N bond formation due to its high efficiency, functional group tolerance, and broad substrate scope. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions, superseding harsher classical methods like the Ullmann condensation.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for rational protocol design and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.

Buchwald_Hartwig_Cycle Pd_L2 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd_L2->OxAdd Ar-X ArPdXL2 Ar-Pd(II)-X(L)₂ OxAdd->ArPdXL2 Base_Assoc Base Association & Amine Coordination ArPdXL2->Base_Assoc HNR'R'', Base AmineComplex [Ar-Pd(II)-NHR'R'']⁺X⁻ Base_Assoc->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd_L2 Regeneration Product Ar-NR'R'' Product RedElim->Product Catalyst_Regen Catalyst Regeneration Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Prep_Flask 1. Add Aryl Bromide, Pd₂(dba)₃, XPhos to Flask Add_Base 2. Add NaOᵗBu Prep_Flask->Add_Base Purge 3. Evacuate & Backfill (3x) Add_Base->Purge Add_Solvent 4. Add Toluene & Amine Purge->Add_Solvent Heat 5. Heat to 110°C Add_Solvent->Heat Monitor 6. Monitor by LC-MS/TLC Heat->Monitor Quench 7. Cool & Quench (NH₄Cl) Monitor->Quench Extract 8. EtOAc Extraction Quench->Extract Purify 9. Column Chromatography Extract->Purify Product Pure Product Purify->Product

Application Note: Strategic Utilization of 1-(4-Bromophenyl)piperidin-4-amine in Drug Discovery and API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like molecules relies heavily on bifunctional intermediates that offer orthogonal reactivity. 1-(4-Bromophenyl)piperidin-4-amine (CAS: 1179943-35-1) [1] has emerged as a highly versatile scaffold in the synthesis of targeted protein degraders (PROTACs), antiviral agents (such as SARS-CoV-2 3CLpro inhibitors) [2], and central nervous system (CNS) therapeutics [3].

This application note provides an authoritative guide on the physicochemical profiling, orthogonal reactivity, and field-proven synthetic protocols for utilizing this intermediate. By understanding the causality behind catalyst selection and protection strategies, researchers can bypass common synthetic bottlenecks such as catalyst poisoning and undesired side reactions.

Physicochemical Profiling & Structural Logic

The utility of 1-(4-Bromophenyl)piperidin-4-amine lies in its tripartite structural logic:

  • The 4-Bromophenyl Electrophile: A highly reactive handle for Palladium-catalyzed C-C (Suzuki, Sonogashira) and C-N (Buchwald-Hartwig) cross-coupling reactions.

  • The Piperidin-4-amine Nucleophile: A primary aliphatic amine that readily undergoes amidation, reductive amination, and multi-component Ugi reactions [2].

  • The Piperidine Pharmacophore: A saturated nitrogen heterocycle that predictably improves aqueous solubility, basicity (pKa ~9.5), and blood-brain barrier (BBB) penetration [4].

PropertyValue / Description
Chemical Name 1-(4-Bromophenyl)piperidin-4-amine
CAS Number 1179943-35-1
Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
Physical State Solid (typically pale yellow to off-white powder)
Key Reactive Sites Aryl bromide (C-Br bond), Primary amine (-NH2)
Storage Conditions 2-8°C, under inert atmosphere (Argon/N2) to prevent amine oxidation

Orthogonal Reactivity and Pharmacological Utility

The true power of this intermediate is its ability to be functionalized at two distinct sites without cross-interference, provided the correct catalytic systems are employed.

G A 1-(4-Bromophenyl) piperidin-4-amine B 4-Bromophenyl Motif (Electrophile) A->B C Piperidin-4-amine Motif (Nucleophile) A->C D Piperidine Core (Pharmacophore) A->D B1 Suzuki-Miyaura Cross-Coupling B->B1 B2 Buchwald-Hartwig Amination B->B2 C1 Amide/Peptide Coupling C->C1 C2 Ugi 4-Component Reaction C->C2 D1 Improved Aqueous Solubility D->D1 D2 Targeted Protein Degraders D->D2

Orthogonal reactivity and pharmacological utility of 1-(4-Bromophenyl)piperidin-4-amine.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (Amine-Tolerant)

Causality & Rationale: A common failure point in coupling aryl bromides bearing free primary amines is catalyst poisoning. The aliphatic amine coordinates to the Pd(II) intermediate, halting the catalytic cycle. While Boc-protection is a standard workaround, using a highly sterically demanding ligand like XPhos (via the XPhos Pd G2 precatalyst) physically blocks the amine from coordinating to the palladium center, allowing the oxidative addition to the C-Br bond to proceed smoothly. This saves two synthetic steps (protection and deprotection).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 1-(4-Bromophenyl)piperidin-4-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add XPhos Pd G2 (0.05 equiv, 5 mol%). Causality: K3PO4 is chosen over Na2CO3 because its higher basicity accelerates the transmetalation step crucial for bulky ligands.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL). Causality: Water is essential to dissolve the phosphate base and generate the active Pd-hydroxo species required for transmetalation.

  • Reaction: Evacuate and backfill the flask with Argon (3x). Heat the mixture to 80°C for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

Validation & In-Process Control (IPC):

  • Visual Cue: The reaction will transition from a pale yellow suspension to a dark, homogeneous brown solution as the active Pd(0) species is generated.

  • TLC Monitoring: Use 10% MeOH in DCM with 1% Et3N. The starting material will stain bright purple with Ninhydrin (due to the primary amine), while the product will show a distinct, higher Rf spot (also Ninhydrin positive).

  • LC-MS: Expect a strong [M+H]+ signal corresponding to the cross-coupled product. The characteristic M / M+2 isotopic doublet of the bromine atom will disappear.

Protocol B: Ugi Four-Component Reaction (Ugi-4CR) for Peptidomimetics

Causality & Rationale: 1-(4-Bromophenyl)piperidin-4-amine is an excellent amine input for the Ugi-4CR, a reaction heavily utilized to rapidly generate libraries of covalent protease inhibitors [2]. The primary amine reacts with an aldehyde to form an imine in situ, which is subsequently attacked by an isocyanide and trapped by a carboxylic acid. Methanol is chosen as the solvent because it stabilizes the highly polar intermediate states without competing as a nucleophile.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-(4-Bromophenyl)piperidin-4-amine (1.0 equiv, 0.5 mmol) and the target aldehyde (1.0 equiv, 0.5 mmol) in anhydrous MeOH (2.0 mL). Stir at room temperature for 30 minutes to ensure complete Schiff base (imine) formation.

  • Component Addition: Sequentially add the carboxylic acid (1.0 equiv, 0.5 mmol) followed by the isocyanide (1.0 equiv, 0.5 mmol). Causality: The isocyanide must be added last to prevent premature side reactions with the unreacted aldehyde.

  • Reaction: Stir the sealed mixture at room temperature for 24 hours.

  • Isolation: Concentrate the mixture in vacuo. Purify the resulting peptidomimetic via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).

Validation & IPC:

  • LC-MS: The product will exhibit an [M+H]+ mass exactly equal to the sum of the four components minus one molecule of water (18 Da).

  • NMR: The appearance of a new secondary amide proton signal (~8.0 ppm, doublet) and a highly shifted methine proton adjacent to the newly formed stereocenter confirms the Ugi scaffold formation.

Quantitative Data Summarization

To demonstrate the necessity of the amine-tolerant protocol described above, the following table summarizes the optimization of the Suzuki-Miyaura coupling using 1-(4-Bromophenyl)piperidin-4-amine without prior Boc-protection.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4 (10 mol%)Na2CO3Dioxane / H2O (4:1)100°C15%Severe catalyst poisoning by primary amine coordination.
Pd(dppf)Cl2 (5 mol%)K2CO3DMF / H2O (9:1)90°C42%Moderate conversion; significant protodehalogenation observed.
XPhos Pd G2 (5 mol%) K3PO4 Dioxane / H2O (4:1) 80°C 94% Excellent yield; steric bulk of XPhos prevents amine binding.

Synthetic Workflow Visualization

For workflows where extremely harsh coupling conditions are required (e.g., coupling with highly electron-rich or sterically hindered boronic acids), a traditional Boc-protection route may still be employed. The diagram below illustrates the logical decision tree and workflow for both the direct and protected synthetic routes.

Workflow Step1 Starting Material (Free Amine) Step2 Boc Protection (Optional) Step1->Step2 Boc2O, TEA Step3 Pd-Catalyzed Suzuki Coupling Step1->Step3 Amine-Tolerant Pd Precatalyst Step2->Step3 Ar-B(OH)2, Pd(dppf)Cl2 Step4 TFA Deprotection (If Boc used) Step3->Step4 DCM / TFA Step5 Amidation / Ugi Reaction Step4->Step5 R-COOH, HATU Step6 Final API Isolation Step5->Step6 HPLC Purif.

Step-by-step synthetic workflow integrating cross-coupling and amidation strategies.

References

  • ChemRxiv. "Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors". Available at:[Link]

  • World Intellectual Property Organization (WIPO). "WO2021023858A1 - TrkB POSITIVE ALLOSTERIC MODULATORS".

Scalable Synthesis Routes for 1-(4-Bromophenyl)piperidin-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)piperidin-4-amine is a critical building block in modern medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics. Its structure combines a piperidine ring, which often imparts favorable pharmacokinetic properties, with a synthetically tractable bromophenyl group, ideal for further diversification via cross-coupling reactions. The demand for this intermediate in drug discovery programs necessitates robust, efficient, and scalable synthetic routes. This guide provides a detailed examination of two primary, field-proven strategies for its synthesis: the Palladium-Catalyzed Buchwald-Hartwig Amination and a Reductive Amination pathway. Each route is presented with in-depth protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal method for their specific needs, from bench-scale research to process development.

Introduction: Strategic Importance and Synthetic Challenges

The N-aryl piperidin-4-amine motif is a privileged structure found in numerous biologically active compounds. The piperidine core can improve aqueous solubility and metabolic stability, while the N-aryl and 4-amino substituents provide key vectors for molecular recognition at biological targets. The 4-bromophenyl moiety, in particular, offers a valuable handle for late-stage functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The primary challenge in synthesizing this molecule lies in the selective and efficient formation of the N-aryl bond. Classical methods like nucleophilic aromatic substitution are often limited by harsh conditions and narrow substrate scope. Modern synthetic chemistry offers more elegant solutions that are both scalable and tolerant of various functional groups. This document details two such powerful approaches.

Overview of Primary Synthetic Strategies

The synthesis of 1-(4-Bromophenyl)piperidin-4-amine is most effectively approached by forming the bond between the piperidine nitrogen (N1) and the bromophenyl ring. To prevent competitive reactions at the 4-amino position, a protection strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2]

The two routes detailed below converge on a common Boc-protected intermediate, tert-butyl (1-(4-bromophenyl)piperidin-4-yl)carbamate, which is then deprotected to yield the final product.

G cluster_retrosynthesis Retrosynthetic Analysis Target 1-(4-Bromophenyl)piperidin-4-amine Protected_Intermediate Boc-Protected Intermediate Target->Protected_Intermediate Deprotection Starting_Materials_1 Route 1: 4-Amino-N-Boc-piperidine + 1,4-Dibromobenzene Protected_Intermediate->Starting_Materials_1 Buchwald-Hartwig (C-N Coupling) Starting_Materials_2 Route 2: N-Boc-4-piperidone + 4-Bromoaniline Protected_Intermediate->Starting_Materials_2 Reductive Amination (C-N Coupling)

Caption: Retrosynthetic overview for 1-(4-Bromophenyl)piperidin-4-amine.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering unparalleled efficiency and scope.[3] This palladium-catalyzed cross-coupling reaction enables the formation of an N-aryl bond between an amine and an aryl halide under relatively mild conditions.[4] For scalability, this method is highly reliable, and catalyst systems have been extensively optimized for industrial applications.[5]

Scientific Principle & Rationale

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands are employed to promote both the oxidative addition and the final reductive elimination steps, increasing reaction rates and yields.[3] A strong, non-nucleophilic base like sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine within the catalytic cycle.[7]

G cluster_workflow1 Route 1: Buchwald-Hartwig Workflow SM1 4-Amino-N-Boc-piperidine + 1,4-Dibromobenzene Coupling Buchwald-Hartwig Coupling (Pd Catalyst, Ligand, Base) SM1->Coupling Intermediate tert-butyl (1-(4-bromophenyl)piperidin-4-yl)carbamate Coupling->Intermediate Deprotection Acid-Mediated Deprotection (e.g., HCl in Dioxane) Intermediate->Deprotection Product 1-(4-Bromophenyl)piperidin-4-amine (as HCl salt) Deprotection->Product

Caption: Workflow for the Buchwald-Hartwig amination route.

Detailed Experimental Protocol

Step A: Synthesis of tert-butyl (1-(4-bromophenyl)piperidin-4-yl)carbamate

Reagent/MaterialM.W.AmountMolesEq.
4-Amino-N-Boc-piperidine200.2810.0 g49.9 mmol1.0
1,4-Dibromobenzene235.9014.1 g59.9 mmol1.2
Palladium(II) Acetate (Pd(OAc)₂)224.50224 mg1.0 mmol0.02
RuPhos467.58935 mg2.0 mmol0.04
Sodium tert-butoxide (NaOtBu)96.106.72 g69.9 mmol1.4
Toluene (anhydrous)-200 mL--

Procedure:

  • Setup: To an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-amino-N-Boc-piperidine (10.0 g), 1,4-dibromobenzene (14.1 g), palladium(II) acetate (224 mg), and RuPhos (935 mg).

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (200 mL) via cannula.

  • Base Addition: Add sodium tert-butoxide (6.72 g) to the stirring suspension. Note: This should be done under a positive flow of nitrogen as NaOtBu is hygroscopic.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is observed.

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.[5] Wash the pad with ethyl acetate (50 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then brine (100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a solid.

Step B: Deprotection to 1-(4-Bromophenyl)piperidin-4-amine Hydrochloride

Reagent/MaterialM.W.AmountMolesEq.
tert-butyl (1-(4-bromophenyl)piperidin-4-yl)carbamate355.2815.0 g42.2 mmol1.0
4 M HCl in 1,4-Dioxane-100 mL400 mmol~9.5
Diethyl Ether-200 mL--

Procedure:

  • Setup: Dissolve the Boc-protected intermediate (15.0 g) in a 500 mL round-bottom flask with a magnetic stir bar.

  • Acid Addition: Add the 4 M HCl solution in 1,4-dioxane (100 mL) at room temperature. Caution: Gas evolution (isobutylene and CO₂) will occur. Ensure adequate ventilation.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form as the hydrochloride salt is generated.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[1]

  • Isolation: Add diethyl ether (200 mL) to the reaction slurry to fully precipitate the product. Stir for 30 minutes.

  • Purification: Collect the solid by vacuum filtration, wash the filter cake with diethyl ether (2 x 50 mL), and dry under high vacuum to afford 1-(4-bromophenyl)piperidin-4-amine hydrochloride as a white to off-white solid.

Route 2: Reductive Amination

Reductive amination is a robust and highly versatile one-pot method for forming C-N bonds.[8] It involves the condensation of a carbonyl compound (a ketone in this case) with an amine to form an iminium ion intermediate, which is then reduced in situ to the desired amine.[9] This method avoids the use of expensive palladium catalysts and can be highly efficient for large-scale production.

Scientific Principle & Rationale

The reaction begins with the acid-catalyzed formation of an iminium ion from N-Boc-4-piperidone and 4-bromoaniline. A mild and selective reducing agent is then used to reduce the C=N double bond of the iminium ion without reducing the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its mildness and excellent selectivity for imines and iminium ions over ketones and aldehydes.[4][8]

G cluster_workflow2 Route 2: Reductive Amination Workflow SM2 N-Boc-4-piperidone + 4-Bromoaniline ReductiveAmination Reductive Amination (STAB, Acetic Acid) SM2->ReductiveAmination Intermediate tert-butyl (1-(4-bromophenyl)piperidin-4-yl)carbamate ReductiveAmination->Intermediate Deprotection Acid-Mediated Deprotection (e.g., HCl in Dioxane) Intermediate->Deprotection Product 1-(4-Bromophenyl)piperidin-4-amine (as HCl salt) Deprotection->Product

Caption: Workflow for the Reductive Amination route.

Detailed Experimental Protocol

Step A: Synthesis of tert-butyl (1-(4-bromophenyl)piperidin-4-yl)carbamate

Reagent/MaterialM.W.AmountMolesEq.
N-Boc-4-piperidone199.2510.0 g50.2 mmol1.0
4-Bromoaniline172.029.5 g55.2 mmol1.1
Sodium Triacetoxyborohydride (STAB)211.9415.9 g75.3 mmol1.5
Acetic Acid60.052.9 mL50.2 mmol1.0
Dichloroethane (DCE)-250 mL--

Procedure:

  • Setup: To a 500 mL round-bottom flask with a magnetic stir bar, add N-Boc-4-piperidone (10.0 g), 4-bromoaniline (9.5 g), and dichloroethane (250 mL).

  • Iminium Formation: Add glacial acetic acid (2.9 mL) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.[4]

  • Reduction: Add sodium triacetoxyborohydride (15.9 g) portion-wise over 20 minutes. Note: The reaction is mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography as described in Route 1, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.

Step B: Deprotection

The deprotection of the resulting tert-butyl (1-(4-bromophenyl)piperidin-4-yl)carbamate is identical to the procedure described in Route 1, Step B .

Data Summary and Route Comparison

ParameterRoute 1: Buchwald-Hartwig AminationRoute 2: Reductive Amination
Key Transformation Pd-catalyzed C-N cross-couplingImine/Iminium ion reduction
Typical Yields Coupling: 75-90%; Deprotection: >95%Reductive Amination: 80-95%; Deprotection: >95%
Scalability Excellent; well-established in process chemistry. Requires careful control of catalyst and inert atmosphere.Excellent; often preferred for large scale due to lower cost and simpler setup (no inert gas strictly needed).
Reagent Cost Higher, due to palladium catalyst and phosphine ligand.Lower; uses common, inexpensive bulk reagents.
Safety & Environmental Requires management of heavy metal (palladium) waste streams. Solvents like toluene are common.Uses borohydride reagents which require careful quenching. Chlorinated solvents (DCE/DCM) are common.
Key Advantages Extremely broad substrate scope; reliable and high-yielding.Cost-effective, operationally simple, avoids heavy metals.
Key Disadvantages High cost of catalyst/ligand. Potential for heavy metal contamination in the final product.May be less tolerant of other reducible functional groups in more complex substrates.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and the reductive amination pathways provide highly effective and scalable solutions for the synthesis of 1-(4-bromophenyl)piperidin-4-amine.

  • Route 1 (Buchwald-Hartwig Amination) is recommended for its reliability and broad applicability, especially when a wide range of aryl halide and amine coupling partners may be explored in a discovery setting. While the upfront cost of the catalyst is higher, its efficiency often justifies the expense.

  • Route 2 (Reductive Amination) represents a more classical, cost-effective, and operationally simpler approach. It is exceptionally well-suited for the large-scale production of this specific intermediate, where cost and process simplicity are primary drivers.

The final choice of synthesis will depend on the specific project requirements, including scale, budget, available equipment, and the chemical complexity of related analogs being synthesized. Both routes reliably deliver the target compound in high yield and purity, solidifying their status as premier methods in the synthetic chemist's toolkit.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]

  • Ley, S. V., & Leach, A. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Organic Syntheses. (2007). Electrophilic Cyclization with N-Iodosuccinimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine.
  • PubMed. (n.d.). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4-Bromophenyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a substituted piperidine, 1-(4-Bromophenyl)piperidin-4-amine presents a solubility profile that requires careful consideration for successful experimental outcomes. This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to empower you with the knowledge to effectively handle this compound in your research endeavors.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(4-Bromophenyl)piperidin-4-amine is paramount to addressing its solubility.

PropertyValue/PredictionSourceImplication for Solubility
Molecular Formula C₁₁H₁₅BrN₂[1]-
Molecular Weight 255.15 g/mol [1]-
Predicted pKa ~8.88 (for the piperidinyl nitrogen)Estimated based on similar structures[2][3]The compound is basic and will be protonated in acidic conditions, which is expected to increase aqueous solubility.[4]
Predicted LogP 2.3766[1]Indicates moderate lipophilicity, suggesting poor intrinsic aqueous solubility.
Appearance Solid[1]As a solid, dissolution kinetics will be a factor in solubilization.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(4-Bromophenyl)piperidin-4-amine poorly soluble in neutral aqueous solutions?

A1: The limited aqueous solubility of 1-(4-Bromophenyl)piperidin-4-amine at neutral pH is a consequence of its molecular structure. The presence of the bromophenyl group and the piperidine ring contributes to its moderate lipophilicity (LogP ~2.38), which favors partitioning into non-polar environments over water.[1] The piperidine nitrogen is basic, with an estimated pKa around 8.88.[2][3] At neutral pH (around 7), a significant portion of the molecules will be in their neutral, free base form, which is less soluble in water compared to its protonated, salt form.[4]

Q2: I've dissolved the compound in DMSO for my cell-based assay, but it precipitates when I dilute it into my aqueous culture medium. What's happening and how can I fix it?

A2: This is a common phenomenon known as "crashing out" and occurs when a compound is rapidly transferred from a high-solubility organic solvent (like DMSO) to an aqueous buffer where its solubility is much lower.[5] To prevent this:

  • Minimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration that your experiment can tolerate (typically ≤ 0.5%).

  • Use a stepwise dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This allows for a more gradual change in solvent polarity.

  • Pre-warm the aqueous medium: Gently warming your cell culture medium to 37°C can sometimes increase the solubility of your compound.

  • Modify the addition process: Add the aqueous buffer to your DMSO stock solution dropwise while vortexing, rather than the other way around. This gradual change in the solvent environment can help maintain solubility.[5]

Q3: Can I simply heat the solution to dissolve more of the compound?

A3: While gentle warming can increase the rate of dissolution and the solubility of a compound, it should be approached with caution. Excessive heat can lead to the degradation of 1-(4-Bromophenyl)piperidin-4-amine. It is crucial to first assess the thermal stability of the compound before employing heat as a solubilization method. If you choose to warm the solution, do so gently and for the shortest time necessary.

Q4: I'm observing high variability in my experimental replicates. Could this be related to solubility issues?

A4: Absolutely. Poor solubility can lead to the formation of microscopic precipitates or aggregates in your assay wells, resulting in an inconsistent concentration of the dissolved, active compound. This can be a significant source of variability. Visually inspect your assay plates under a microscope for any signs of precipitation. If you suspect this is the issue, you will need to employ one of the solubility enhancement strategies outlined in the troubleshooting guides below.

In-Depth Troubleshooting Guides

Guide 1: pH Adjustment for Enhanced Aqueous Solubility

The basic nature of the piperidine nitrogen in 1-(4-Bromophenyl)piperidin-4-amine is the key to enhancing its aqueous solubility through pH modification. By lowering the pH, the amine group becomes protonated, forming a more polar and thus more water-soluble salt.[4]

The equilibrium between the un-ionized (free base) and ionized (conjugate acid) forms of the amine is governed by the Henderson-Hasselbalch equation. At a pH below the pKa of the piperidine nitrogen (estimated around 8.88), the equilibrium shifts towards the protonated, more soluble form.

Free_Base R-NH₂ (Poorly Soluble) Protonated_Form R-NH₃⁺ (More Soluble) Free_Base->Protonated_Form Acidic pH (pH < pKa) Protonated_Form->Free_Base Basic pH (pH > pKa) H_plus + H⁺ OH_minus - H⁺

Caption: pH-dependent equilibrium of an amine.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess of 1-(4-Bromophenyl)piperidin-4-amine to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility against the pH to generate a pH-solubility profile.

Buffer SystempHApproximate Solubility (mg/mL)
0.1 M HCl1.0> 10
Citrate Buffer3.05 - 10
Citrate Buffer5.00.1 - 1.0
Phosphate Buffer7.4< 0.01
Borate Buffer9.0< 0.01

Note: This is illustrative data for a generic basic amine and should be experimentally verified for 1-(4-Bromophenyl)piperidin-4-amine.

Guide 2: Salt Formation for Improved Solid-State Properties and Dissolution

For applications requiring a solid form of the compound with enhanced aqueous solubility and dissolution rate, forming a salt is a highly effective strategy.[6] The principle involves reacting the basic amine with an acid to create a stable, crystalline salt with improved physicochemical properties.[7][8]

The formation of a salt introduces strong ionic interactions in the crystal lattice. When this salt is introduced into an aqueous medium, the ionic nature of the compound leads to more favorable interactions with polar water molecules, facilitating dissolution. The choice of the counter-ion is critical and can significantly impact the properties of the resulting salt.

  • Solvent Selection: Choose a solvent in which the free base has moderate solubility, and the intended salt is expected to be less soluble (to facilitate precipitation). Common choices include isopropanol, ethanol, or acetone.

  • Acid Selection: Select a variety of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric acid).

  • Reaction: Dissolve a known amount of 1-(4-Bromophenyl)piperidin-4-amine in the chosen solvent. Add a stoichiometric amount (1:1 molar ratio) of the selected acid, also dissolved in a small amount of the same solvent.

  • Crystallization: Stir the mixture at room temperature or with gentle cooling to induce crystallization of the salt.

  • Isolation and Characterization: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the new solid form using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm salt formation and assess its properties.

Guide 3: Utilizing Co-solvents to Increase Solubility

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[9][]

Water is a highly polar solvent with a strong hydrogen-bonding network. This network tends to exclude non-polar molecules. Co-solvents disrupt this hydrogen-bonding network, reducing the cohesive energy of the water and making it easier for the non-polar solute to be accommodated.[11]

cluster_0 Aqueous Solution cluster_1 Aqueous Solution with Co-solvent Water_Network Strong Water H-Bond Network Compound_1 Poorly Soluble Compound Water_Network->Compound_1 Exclusion Disrupted_Network Disrupted Water H-Bond Network Compound_2 Solubilized Compound Disrupted_Network->Compound_2 Accommodation Co_solvent Co-solvent Co_solvent->Disrupted_Network Disrupts

Caption: Mechanism of co-solvent action.

Co-solventTypical Starting Concentration Range (v/v)Notes
Dimethyl sulfoxide (DMSO)0.1 - 5%High solubilizing power, but can have biological effects at higher concentrations.
Ethanol1 - 20%Biocompatible, but can cause protein precipitation at higher concentrations.
Polyethylene glycol 400 (PEG 400)5 - 30%Good for increasing solubility and can be used in in vivo formulations.
Propylene glycol5 - 30%Similar to PEG 400, often used in combination.
  • Prepare Stock Solutions: Prepare concentrated stock solutions of 1-(4-Bromophenyl)piperidin-4-amine in each of the selected co-solvents.

  • Titration: In separate vials, add a small, known volume of the aqueous buffer to be used in the final experiment.

  • Incremental Addition: Add small increments of the co-solvent stock solution to the aqueous buffer, vortexing after each addition.

  • Visual Observation: Observe for any signs of precipitation. The point at which precipitation occurs is the solubility limit for that co-solvent concentration.

  • Determine Optimal Ratio: Identify the co-solvent and concentration that provides the desired solubility without adversely affecting the experimental system.

Guide 4: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like 1-(4-Bromophenyl)piperidin-4-amine, forming a water-soluble inclusion complex.[12][13]

The hydrophobic bromophenyl moiety of the compound can partition into the non-polar interior of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, thereby increasing the apparent solubility of the guest molecule.[14]

CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Inclusion Complex (Water Soluble) CD->Complex Compound 1-(4-Bromophenyl)piperidin-4-amine (Poorly Soluble) Compound->Complex

Caption: Formation of a cyclodextrin inclusion complex.

  • Molar Ratio Selection: Start with a 1:1 molar ratio of 1-(4-Bromophenyl)piperidin-4-amine to a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Paste Formation: Place the cyclodextrin in a mortar and add a small amount of a water/ethanol mixture to form a thick paste.

  • Kneading: Gradually add the powdered compound to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Determination: Determine the aqueous solubility of the prepared complex and compare it to that of the uncomplexed compound.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved from [Link]

  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019, May 27). PMC. Retrieved from [Link]

  • Predicting Drug Solubility Using Different Machine Learning Methods. (2024, March 6). Grafiati. Retrieved from [Link]

  • 1-(4-Bromophenyl)piperazine - ChemBK. (2024, April 9). ChemBK. Retrieved from [Link]

  • Aqueous Solubility Prediction of Drugs Based on Molecular Topology and Neural Network Modeling. (n.d.). ACS Publications. Retrieved from [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (n.d.). ResearchGate. Retrieved from [Link]

  • Artificial Intelligence Driven Prediction of Aqueous Solubility of Drug Molecules Using Molecular Descriptors and Optimized ANN. (2026, January 16). ChemRxiv. Retrieved from [Link]

  • Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019-2023). (2025, January 16). R Discovery. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC. Retrieved from [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15). PMC. Retrieved from [Link]

  • Salt Selection in Drug Development. (2026, March 10). Pharmaceutical Technology. Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved from [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). Technology Networks. Retrieved from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved from [Link]

  • Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). Tablets & Capsules. Retrieved from [Link]

  • What are the chances of precipitation in column while using buffers as mobile phase? (2012, February 24). ResearchGate. Retrieved from [Link]

  • (PDF) Molecular docking study on β-cyclodextrin Interactions of metobromuron and [3-(p-bromophenyl)-1-methoxy-1-methylurea]. (2012, March 4). ResearchGate. Retrieved from [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. (2010, June 30). PubMed. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. (2021, August 29). Chemistry Steps. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved from [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • 2.8: pH measurement and determination of pKa value. (2023, May 7). Chemistry LibreTexts. Retrieved from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. Retrieved from [Link]

  • Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. (2008, March 20). PubMed. Retrieved from [Link]

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (n.d.). PMC - NIH. Retrieved from [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). Semantic Scholar. Retrieved from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Master Organic Chemistry. Retrieved from [Link]

  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. (n.d.). Google Patents.
  • (PDF) Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. (n.d.). ResearchGate. Retrieved from [Link]

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Technical Support Center: Purification of 1-(4-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists, process chemists, and drug development professionals tasked with isolating highly pure 1-(4-Bromophenyl)piperidin-4-amine from complex reaction matrices.

Because this molecule is typically synthesized via the palladium-catalyzed Buchwald-Hartwig cross-coupling of 1,4-dibromobenzene with a protected piperidin-4-amine, the crude mixture is often contaminated with transition metal residues, unreacted lipophilic starting materials, and over-arylated byproducts. This guide provides field-proven, self-validating protocols to achieve API-grade purity.

Visual Workflow of the Purification Strategy

To systematically clear impurities, we exploit the distinct physicochemical properties of the matrix components: the basicity of the piperidine/primary amine, the lipophilicity of the neutral organic impurities, and the chemisorption affinity of palladium.

PurificationWorkflow Crude Crude 1-(4-Bromophenyl) piperidin-4-amine LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE AcidBase Acid-Base Extraction (Aqueous HCl) LLE->AcidBase Organic Phase Salts Inorganic Salts (e.g., NaOtBu) LLE->Salts Aqueous Phase Scavenger Pd Scavenging (Thiol-Silica Resin) AcidBase->Scavenger Aqueous Phase (Basified & Extracted) OrgImp Neutral Organics (1,4-Dibromobenzene) AcidBase->OrgImp Organic Phase Cryst Crystallization (Dihydrochloride Salt) Scavenger->Cryst Purified Free Base PdImp Immobilized Pd & Ligand Oxides Scavenger->PdImp Resin Filtration

Caption: Logical workflow for the isolation and purification of 1-(4-Bromophenyl)piperidin-4-amine.

Troubleshooting & Technical FAQs

Category A: Transition Metal (Palladium) Contamination

Q1: My product retains a dark brown/black tint even after silica gel column chromatography. Why is the palladium not separating? A1: The primary challenge arises from the structure of 1-(4-Bromophenyl)piperidin-4-amine itself. The nitrogen atoms in the piperidine ring and the primary amine group act as strong ligands, forming stable, soluble chelate complexes with palladium[1]. This chelation effect allows the palladium to co-elute with your product during standard physisorption-based silica gel chromatography. To break this complex, you must introduce a competing ligand with a higher thermodynamic affinity for palladium, such as a thiol-functionalized silica scavenger[2].

PdScavenging SolublePd Soluble Pd(II) Amine Complex Chemisorption Chemisorption (Covalent S-Pd Bond) SolublePd->Chemisorption Scavenger Silica-Thiol Resin (Si-SH) Scavenger->Chemisorption ImmobilizedPd Immobilized Pd (Solid Matrix) Chemisorption->ImmobilizedPd Filtration Celite Filtration ImmobilizedPd->Filtration CleanProduct CleanProduct Filtration->CleanProduct Filtrate

Caption: Mechanism of chemisorption using thiol-functionalized silica to sequester palladium impurities.

Q2: What is the most effective method to reduce palladium levels to meet ICH Q3D regulatory limits (< 10 ppm)? A2: Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities, classifying palladium as a Class 2B element[2][3]. Traditional methods like activated carbon can reduce Pd levels but often result in 15-30% product loss due to non-specific binding[3]. For highly coordinating amines, chemisorption using functionalized silica (e.g., SiliaMetS® Thiol) is required. This method drives Pd levels below 1 ppm while maintaining >90% product recovery[4].

Category B: Organic Impurities & Byproducts

Q3: How do I separate the desired mono-arylated product from unreacted 1,4-dibromobenzene? A3: 1,4-dibromobenzene is highly lipophilic and entirely neutral. By performing a strict pH-controlled acid-base extraction, the basic 1-(4-Bromophenyl)piperidin-4-amine is protonated to form a water-soluble ammonium salt at pH < 2. The neutral 1,4-dibromobenzene remains trapped in the organic phase and is easily discarded.

Category C: Stability & Storage

Q4: The purified free base degrades and darkens upon storage. How can I prevent this? A4: Free base aliphatic amines are highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates) over time. Converting the purified free base into 1-(4-Bromophenyl)piperidin-4-amine dihydrochloride provides a highly stable, crystalline solid that is impervious to atmospheric degradation and suitable for long-term storage[5].

Quantitative Data: Impurity Clearance Comparison

Table 1: Comparison of Palladium Removal Strategies for Aryl Piperidines

Purification MethodMechanismTypical Pd ReductionProduct RecoveryScalability & Cost
Standard Silica Gel Physisorption300 ppm → 150 ppm80 - 90%Poor / Low Cost
Activated Carbon (10 wt%) Physisorption300 ppm → < 10 ppm70 - 85%High / Very Low Cost
Thiol-Silica Scavenger Chemisorption300 ppm → < 1 ppm90 - 95%Moderate / High Cost
Dihydrochloride Crystallization Lattice Exclusion150 ppm → < 5 ppm85 - 95%High / Low Cost

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm the success of each step before proceeding.

Protocol A: Acid-Base Extraction (Organic Impurity Clearance)

Causality: Exploits the pKa difference between the basic piperidine/amine groups and neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidification: Add 1M aqueous HCl dropwise under vigorous stirring until the aqueous layer reaches pH 1-2.

  • Phase Separation: Separate the layers. Wash the aqueous layer with a fresh portion of EtOAc to ensure complete removal of lipophilic impurities (e.g., 1,4-dibromobenzene).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH until the pH reaches 10-12. The product will precipitate or form a milky suspension as it returns to its free base form.

  • Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g). Combine the DCM layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Checkpoint: TLC analysis of the final DCM layer should show a single, ninhydrin-positive spot. The discarded EtOAc layer should contain only UV-active, ninhydrin-negative spots.

Protocol B: Palladium Scavenging (Chemisorption)

Causality: Thiol groups covalently bind Pd(II) and Pd(0) with a higher affinity than the amine product, stripping the metal from the product complex[4].

  • Preparation: Dissolve the free base product from Protocol A in DCM or THF (20 mL/g).

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) at a ratio of 4-5 molar equivalents relative to the initial palladium catalyst loading used in the Buchwald-Hartwig reaction.

  • Incubation: Stir the suspension gently at 40 °C for 4 to 12 hours.

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the filter cake with a 10% Methanol/DCM solution to ensure complete product recovery.

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Validation Checkpoint: The physical color of the solution must transition from a dark amber/brown to pale yellow or colorless. ICP-MS analysis of a small aliquot should confirm Pd levels are < 10 ppm.

Protocol C: Dihydrochloride Salt Formation & Crystallization

Causality: Protonating both the piperidine nitrogen and the primary amine forces the molecule into a rigid, highly polar ionic lattice, excluding residual organic impurities and trace metals from the crystal structure[5].

  • Dissolution: Dissolve the scavenged free base in a minimal amount of anhydrous Ethanol or Isopropanol.

  • Salt Formation: While stirring at 0 °C, slowly add 2.5 equivalents of HCl in dioxane (or ethereal HCl). A white precipitate will begin to form immediately.

  • Maturation: Stir the suspension at room temperature for 1 hour to ensure complete crystallization.

  • Isolation: Filter the solid and wash the filter cake with cold, anhydrous diethyl ether. Dry under high vacuum at 40 °C for 12 hours.

  • Validation Checkpoint: The isolated 1-(4-Bromophenyl)piperidin-4-amine dihydrochloride should yield a clear, colorless solution when redissolved in D₂O. ¹H-NMR analysis should show sharp peaks; any peak broadening indicates residual paramagnetic palladium impurities.

References

  • Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides Benchchem

  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures Benchchem 1

  • How to remove palladium catalyst from[2,3'-Bipyridin]-2'-amine product Benchchem2

  • How to Remove Palladium in three easy steps Biotage 3

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development (ACS Publications) 4

  • 1-(4-Bromophenyl)piperidin-4-amine dihydrochloride 1g Dana Bioscience 5

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Technical Support Center: Acidic Stability & Handling Guide for 1-(4-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Overview

1-(4-Bromophenyl)piperidin-4-amine is a dual-amine system featuring an aliphatic primary amine and an N-aryl piperidine core. Understanding its behavior under acidic conditions is critical for successful salt formation, purification, and storage in drug development workflows. This guide provides field-proven troubleshooting, physicochemical data, and self-validating protocols to ensure experimental integrity.

Troubleshooting & FAQs

Q1: Why does this compound exhibit complex solubility behavior in acidic media? A1: The compound contains two distinct basic centers with widely separated pKa values, leading to sequential protonation. The primary aliphatic amine at the 4-position is highly basic (pKa ~10.5–10.7)[1] and protonates readily at physiological or mildly acidic pH, forming a monocation. Conversely, the piperidine nitrogen is attached directly to a phenyl ring. Its lone pair is partially delocalized into the aromatic system, significantly reducing its basicity. While unsubstituted N-phenylpiperidine has a pKa of ~6.2[2], the para-bromo substituent exerts an inductive electron-withdrawing effect (Hammett constant σp​ = +0.23)[3], further suppressing the pKa to approximately 5.0. Complete solubilization as a dication requires a strongly acidic environment (pH < 3).

Q2: Is the C-Br bond or the N-aryl bond susceptible to cleavage under acidic conditions? A2: No. Aryl bromides are highly stable to standard acidic conditions (e.g., HCl in dioxane, trifluoroacetic acid) used in typical synthetic workflows like Boc deprotection[4]. The N-aryl C-N bond is similarly robust. Degradation (such as C-N cleavage or debromination) is extremely rare unless the compound is subjected to harsh, non-standard conditions, such as prolonged reflux in concentrated hydrobromic acid (HBr).

Q3: What is the recommended salt form for long-term storage? A3: The dihydrochloride salt is the optimal form for long-term storage. The free base is an oil or low-melting solid that is susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates). Converting it to the dihydrochloride salt yields a highly crystalline, stable powder that is easily handled and stored at room temperature.

Q4: How do I recover the free base from an acidic aqueous solution without losing product? A4: The most common mistake researchers make is insufficiently raising the pH during extraction. Because the primary amine has a pKa of ~10.5, adjusting the pH to 8 or 9 will only deprotonate the N-aryl nitrogen. The molecule will remain a monocation and stay in the aqueous layer. You must adjust the aqueous phase to pH > 11 using 1M NaOH to ensure complete deprotonation before extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

Data Presentation

Table 1: Physicochemical Properties & pKa Profile
PropertyValueStructural Causality
LogP (Free Base) ~2.38Highly lipophilic; requires organic solvents for extraction.
pKa 1 (Primary Amine) ~10.5Typical aliphatic amine; insulated from the aromatic ring by sp3 carbons.
pKa 2 (N-Aryl Amine) ~5.0Lone pair delocalization + inductive electron withdrawal by the p-Br group.
Salt Form DihydrochlorideForms a stable dication under strong HCl conditions.
Table 2: Solubility & Stability Profile vs. pH
pH RangeDominant SpeciesAqueous SolubilityStability
pH < 3 Dication (Both N protonated)High (>50 mg/mL)Excellent (Stable indefinitely as salt)
pH 6 – 9 Monocation (Primary N protonated)Moderate (Forms suspensions)Good (Prone to partitioning issues)
pH > 11 Free Base (Unprotonated)Very Low (<1 mg/mL)Fair (Susceptible to oxidation over time)

Experimental Protocols

Protocol 1: Controlled Formation of the Dihydrochloride Salt

Causality Note: Using anhydrous solvents prevents the formation of hydrates and ensures the precipitation of a highly crystalline, anhydrous dihydrochloride salt.

  • Dissolution: Dissolve 1.0 eq of 1-(4-Bromophenyl)piperidin-4-amine free base in anhydrous diethyl ether (Et2O) or dichloromethane (DCM) at a concentration of 0.1 M.

  • Cooling: Transfer the flask to an ice bath (0–5°C) under a nitrogen atmosphere to minimize oxidative side reactions during the exothermic salt formation.

  • Acid Addition: Dropwise, add 2.2 eq of 4M HCl in dioxane. A white precipitate will begin to form immediately.

  • Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 1 hour to ensure complete dication formation and crystal maturation.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with cold anhydrous Et2O, and dry under high vacuum for 12 hours.

Protocol 2: Free-Basing and Extraction from Acidic Aqueous Media

Causality Note: The exothermic neutralization must be controlled to prevent thermal degradation of the newly formed free base.

  • Preparation: Cool the acidic aqueous solution containing the dihydrochloride salt to 0–5°C in an ice bath.

  • Basification: Slowly add 1M NaOH dropwise while stirring vigorously. Monitor the pH continuously until it reaches > 11. (Self-validation: The solution will turn cloudy as the lipophilic free base crashes out, confirming the pH threshold has been crossed).

  • Extraction: Add an equal volume of DCM or EtOAc. Extract the aqueous layer three times (3x volumes) to ensure complete recovery.

  • Washing & Drying: Wash the combined organic layers once with brine, dry over anhydrous Na2SO4, and filter.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 35°C to yield the free base.

Workflow Visualizations

ProtonationLogic A Free Base (Unprotonated) pH > 11 B Monocation (Primary Amine Protonated) pH 6 - 9 A->B +H+ (pKa ~10.5) C Dication (Both Amines Protonated) pH < 4 B->C +H+ (pKa ~5.0)

Protonation states of 1-(4-Bromophenyl)piperidin-4-amine across pH ranges.

FreeBasing Step1 Aqueous Dihydrochloride Salt (pH < 3) Step2 Cool to 0-5°C in Ice Bath Step1->Step2 Step3 Add 1M NaOH Dropwise Adjust to pH > 11 Step2->Step3 Step4 Extract with EtOAc or DCM (3x Volumes) Step3->Step4 Step5 Dry Organic Layer (Na2SO4) & Concentrate Step4->Step5

Experimental workflow for free-basing and extracting the compound from acidic media.

References

  • Source: chemicalbook.
  • Source: smolecule.
  • Is the Hammett's Constant Free of Steric Effects?
  • An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)

Sources

Module 1: Salt Screening & Selection (Addressing the Basic Nitrogen)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center . Piperidine amine derivatives are ubiquitous pharmacophores in drug discovery, yet they are notoriously difficult to crystallize. Their basic nitrogen centers, highly flexible sp³-rich rings (prone to chair/boat transitions), and tendency to form low-melting eutectic mixtures often result in oiling out (liquid-liquid phase separation) or amorphous glasses.

This technical guide provides actionable, self-validating protocols to troubleshoot these bottlenecks, engineered specifically for researchers and drug development professionals.

PiperidineCryst Start Piperidine API Crystallization Issue Q1 Is the free base a liquid/oil? Start->Q1 SaltScreen Perform Salt Screening (Module 1) Q1->SaltScreen Yes Q2 Does it oil out during cooling/antisolvent? Q1->Q2 No SaltScreen->Q2 LLPS Mitigate LLPS (Module 2) Q2->LLPS Yes Q3 Multiple melting points or variable XRPD? Q2->Q3 No LLPS->Q3 Polymorph Polymorph Screening (Module 3) Q3->Polymorph Yes Success Stable Crystalline Form Achieved Q3->Success No Polymorph->Success

Fig 1. Decision tree for troubleshooting piperidine derivative crystallization.

Q: Why does my piperidine free base resist crystallization, yielding only a glassy syrup? A: Piperidine free bases often have low melting points and high solubility in organic solvents due to the flexible nature of the saturated heterocycle. The lack of strong intermolecular hydrogen bond donors prevents robust crystal lattice formation. Converting the free base to a salt introduces strong ionic interactions and hydrogen bonding networks, significantly increasing the lattice energy. The standard approach is to perform a 1 targeting a ΔpKa​≥2 between the piperidine nitrogen (typically pKa ~9-10) and the counterion to ensure complete proton transfer and prevent disproportionation[1].

Q: How do I design a miniaturized salt screen for a preclinical piperidine candidate when API supply is heavily constrained (<500 mg)? A: You must implement a multiwell-plate approach utilizing a diverse library of pharmaceutically acceptable counterions. The protocol below ensures self-validation: if a solid forms, it is immediately subjected to birefringence analysis to confirm crystallinity, followed by ¹H NMR to verify protonation rather than a mere physical mixture.

Step-by-Step Methodology: Miniaturized Solubility-Guided Salt Screen

  • Solvent Selection: Identify 3-4 solvents where the free base has high solubility (>50 mg/mL) and the target salt is expected to have lower solubility (e.g., EtOAc, Isopropanol, Acetone, THF).

  • Dispensing: Add 10 mg of piperidine free base to 2 mL glass vials in a 96-well array.

  • Counterion Addition: Add 1.05 molar equivalents of selected counterions as standard solutions.

  • Thermal Cycling: Heat the vials to 50°C for 1 hour to ensure complete dissolution, then cool linearly to 5°C at a rate of 0.1°C/min.

  • Evaporation: For vials that remain clear, uncap and allow slow evaporation at ambient temperature.

  • Self-Validation: Isolate solids via centrifugation. Confirm salt formation by observing a1 of the piperidine adjacent protons in ¹H NMR[1].

Table 1: Common Counterions for Piperidine Derivatives

CounterionpKaTypical Piperidine Salt PropertiesCommon Pitfalls
Hydrochloric Acid -6.1High melting point, highly crystallineHigh hygroscopicity, chloride corrosion
Methanesulfonic Acid -1.9Excellent aqueous solubilityCan form oils if cooling is too rapid
Maleic Acid 1.9, 6.2Good crystallinity, stable polymorphsRisk of Michael addition with reactive APIs
Phosphoric Acid 2.1, 7.2Robust hydrogen-bonded networksOften forms hydrates; complex stoichiometry

Module 2: Overcoming Liquid-Liquid Phase Separation (LLPS / Oiling Out)

Q: During antisolvent addition, my piperidine derivative forms a stable emulsion (oils out) instead of crystallizing. How can I force nucleation? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the crystallization trajectory crosses the2 before crossing the solubility curve[2]. Piperidine derivatives with low melting points are particularly susceptible to LLPS because their liquid state is 3[3]. Instead of forcing nucleation from the oil (which traps impurities and causes agglomeration), you must engineer the phase boundary to bypass the LLPS region entirely.

LLPS_Strategy Detect Detect LLPS (Clouding/Emulsion) PhaseDiag Map Phase Diagram (Solubility vs. Temp) Detect->PhaseDiag Adjust Adjust Solvent Ratio or Shift Trajectory PhaseDiag->Adjust Seed Introduce Seeds Above Binodal Curve Adjust->Seed Nucleation Direct Heterogeneous Nucleation Seed->Nucleation

Fig 2. Workflow for bypassing Liquid-Liquid Phase Separation (LLPS) via seeding.

Step-by-Step Methodology: Seeding and Phase-Boundary Engineering

  • Phase Mapping: Use an in-situ turbidity probe to map the cloud point (LLPS onset) and clear point across different solvent/antisolvent ratios and temperatures.

  • Trajectory Adjustment: Alter the solvent composition so the operating temperature is above the consolute temperature of the LLPS region.

  • Seeding Strategy: Cool the solution to a temperature just above the LLPS cloud point (remaining within the metastable zone).

  • Seed Introduction: Add 1-5 wt% of milled crystalline seeds.

  • Isothermal Hold: Hold the temperature isothermally for 2-4 hours to allow the seeds to consume the supersaturation. This depletes the solute concentration, shifting the system away from the binodal curve.

  • Controlled Cooling: Once supersaturation is reduced, resume cooling at a slow rate (0.1°C/min) to3[3].

Module 3: Managing Polymorphism and Conformational Flexibility

Q: I am observing lot-to-lot variability in the melting point and dissolution rate of my piperidine salt. Is this polymorphism, and how do I control it? A: Yes. The piperidine ring is highly flexible; it can adopt chair or boat conformations, and its substituents can flip between axial and equatorial positions. When these different molecular conformations lock into different crystal lattices, their4[4]. Furthermore, the basic nitrogen often coordinates differently with trace water or solvents, 4[4]. Control requires mapping the thermodynamic relationship (enantiotropic vs. monotropic) between the polymorphs and strictly controlling the nucleation temperature.

Table 2: Self-Validating Analytical Suite for Piperidine Polymorphs

TechniquePurposeKey Indicator for Piperidine APIs
Single-Crystal X-ray Diffraction (SCXRD) Absolute structural determinationIdentifies piperidine ring conformation and 5[5].
Powder X-ray Diffraction (PXRD) Bulk phase purityDistinct peak shifts indicate different unit cell dimensions.
Differential Scanning Calorimetry (DSC) Thermodynamic stabilityEndothermic/exothermic transitions reveal enantiotropic/monotropic relationships.
Solid-State NMR (ssNMR) Local chemical environmentDistinguishes crystallographically independent molecules in the asymmetric unit.

References

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Source: nih.gov. URL:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Source: acs.org. URL:[Link]

  • Structural study of Clopamide drug and copper (II) complexes under different crystallization conditions. Source: iucr.org. URL:[Link]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Source: acs.org. URL:[Link]

  • Pharmaceutical Solid Form Screening and Selection: Which Form Emerges? Source: acs.org. URL:[Link]

Sources

Technical Support Center: Regioselective Functionalization of 1-(4-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific regioselectivity challenges associated with 1-(4-Bromophenyl)piperidin-4-amine . This bifunctional scaffold is highly valuable in drug development but presents a classic chemoselectivity dilemma: it contains both a highly nucleophilic primary aliphatic amine and an electrophilic aryl bromide[1].

This guide provides field-proven troubleshooting matrices, mechanistic insights, and validated protocols to ensure orthogonal reactivity during your syntheses.

System Overview & Mechanistic Causality

To achieve perfect regiocontrol, we must exploit the electronic and steric differences of the molecule's three reactive nodes:

  • Primary Aliphatic Amine (C4): Highly nucleophilic. Reacts rapidly with electrophiles (acyl chlorides, aldehydes) under mild conditions.

  • Aryl Bromide (C1'): Electrophilic. Requires transition-metal catalysis (e.g., Pd) to undergo oxidative addition[2].

  • Piperidine Nitrogen (N1): This is an aniline-type tertiary nitrogen directly bonded to the bromophenyl ring[1]. Its lone pair is delocalized into the aromatic π -system, drastically reducing its nucleophilicity. It is functionally inert under standard conditions and does not require protection.

Divergent Functionalization Workflow

Functionalization SM 1-(4-Bromophenyl)piperidin-4-amine PathA Amine-First Functionalization SM->PathA Electrophile added PathB Aryl-First Functionalization SM->PathB Pd-Catalysis planned Amidation Direct Amidation / Alkylation (Leaves C-Br intact) PathA->Amidation Protect Boc/Cbz Protection (Masks Primary Amine) PathB->Protect Coupling Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) Protect->Coupling Pd(0), Base, Ligand Deprotect Acidic Deprotection (Yields Functionalized Amine) Coupling->Deprotect TFA / DCM

Workflow for regioselective functionalization of 1-(4-Bromophenyl)piperidin-4-amine.

Quantitative Troubleshooting Matrix

The following table summarizes the quantitative impact of applying (or failing to apply) the correct regioselective strategies during functionalization workflows.

StrategyTarget SiteReagents / CatalystProtecting GroupTypical YieldRegioselectivity
Direct Amidation Primary AmineHATU, DIPEA, R-COOHNone Required85–95%>99% (Amine only)
Reductive Amination Primary AmineNaBH(OAc)₃, R-CHONone Required80–90%>99% (Amine only)
Suzuki Coupling Aryl BromidePd(dppf)Cl₂, K₂CO₃, R-B(OH)₂None (Error) <20%Poor (Oligomerization)
Protected Suzuki Aryl Bromide1. Boc₂O 2. Pd(dppf)Cl₂ 3. TFABoc (on Amine)75–88% (3 steps)>99% (Aryl only)

Validated Experimental Protocols

A self-validating protocol ensures that each step contains an internal logic check (e.g., TLC staining, gas evolution) to confirm success before proceeding.

Protocol A: Selective Boc-Protection of the Primary Amine

Causality: The Boc group is preferred over tosyl (Ts) or phthalimide (Phth) groups because it is easily removed under mild acidic conditions, preventing the need for harsh deprotection environments that might degrade your newly coupled aryl system[3][4].

  • Dissolution: Dissolve 1-(4-Bromophenyl)piperidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.2 M concentration.

  • Base Addition: Add triethylamine (TEA) (1.2 eq) and stir for 5 minutes at 0 °C.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) dropwise[4].

    • Validation Check: A slight stoichiometric excess prevents over-protection. The low temperature controls the exothermic decarboxylation (CO₂ release)[4].

  • Reaction Monitoring: Warm to room temperature and stir for 2–4 hours.

    • Validation Check: Monitor via TLC. The starting material stains dark purple with Ninhydrin. The successful product will not stain with Ninhydrin but will be UV-active.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling (Aryl Functionalization)

Causality: With the primary amine masked, the Pd(0) catalyst can safely undergo oxidative addition into the C-Br bond without being poisoned by amine coordination[2].

  • Setup: In an oven-dried Schlenk flask, combine the Boc-protected intermediate (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

    • Validation Check: The bidentate dppf ligand prevents the formation of inactive palladium dimers and accelerates the reductive elimination step[2].

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Water is essential to activate the boronic acid by forming a reactive boronate complex.

  • Reaction: Heat to 90 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and purify via flash chromatography.

Protocol C: Acidic Deprotection (Boc Removal)
  • Dissolution: Dissolve the coupled product in DCM (0.1 M).

  • Acid Addition: Add Trifluoroacetic acid (TFA) (10 eq) at 0 °C[4].

  • Reaction: Stir at room temperature for 1–2 hours.

    • Validation Check: The acidic environment protonates the carbamate carbonyl, facilitating the cleavage of the tert-butyl cation, which undergoes elimination to release isobutylene and CO₂ gas (visible bubbling)[4].

  • Workup: Concentrate in vacuo, neutralize with 1M NaOH, and extract with EtOAc to yield the free primary amine.

Frequently Asked Questions (FAQs)

Q: Why did my direct Suzuki or Buchwald-Hartwig coupling yield a complex polymer/oligomer mixture? A: If left unprotected, the primary amine acts as a highly competitive nucleophile during the catalytic cycle. After the Pd(0) catalyst inserts into the C-Br bond via oxidative addition, the free primary amine of a neighboring molecule can attack the electrophilic Pd(II) complex. This leads to uncontrolled intermolecular Buchwald-Hartwig aminations and rapid oligomerization[2][5]. Transient protection is mandatory.

SideReaction Pd0 Pd(0) Catalyst OxAdd Oxidative Addition into C-Br Pd0->OxAdd Coord Unprotected Amine Coordination OxAdd->Coord Free Primary Amine Target Desired Cross-Coupling OxAdd->Target Protected Amine Polymer Oligomerization / Catalyst Poisoning Coord->Polymer Intermolecular Attack

Mechanistic pathway showing catalyst poisoning by unprotected primary amines.

Q: How do I selectively Boc-protect the primary amine without touching the piperidine nitrogen? A: You do not need to worry about the piperidine nitrogen. Because it is directly attached to the 4-bromophenyl ring, it functions as an aniline-like tertiary amine[1]. It lacks a proton to easily eliminate, and its lone pair is delocalized into the aromatic ring, making it completely unreactive toward Boc₂O under standard conditions[4].

Q: Can I use standard amide coupling reagents (e.g., HATU) without protecting the aryl bromide? A: Yes. Standard peptide coupling reagents (HATU, EDC/HOBt) and reductive amination conditions operate at ambient temperatures and lack the transition metals required to break the highly stable C(sp²)-Br bond. The aryl bromide will remain completely orthogonal and intact throughout the amine functionalization process.

Q: Can I perform a Buchwald-Hartwig amination on the aryl bromide using a secondary amine? A: Yes, but the native primary amine must be protected first. Primary amines are generally much more reactive in Pd-catalyzed aminations than secondary amines[5]. If left unprotected, the native primary amine will outcompete your target secondary amine, ruining the cross-coupling.

References

  • ACS Green Chemistry Institute. "Buchwald-Hartwig Amination". [Link]

  • Wikipedia. "Buchwald–Hartwig amination". [Link]

  • Organic Letters (ACS Publications). "Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates". [Link]

  • Chemistry Steps. "Boc Protecting Group for Amines". [Link]

Sources

Validation & Comparative

HPLC method development for 1-(4-Bromophenyl)piperidin-4-amine purity

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing HPLC Method Development for 1-(4-Bromophenyl)piperidin-4-amine Purity: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is achieving peak symmetry and baseline resolution for highly basic, halogenated aromatic compounds. 1-(4-Bromophenyl)piperidin-4-amine is a prime example of such a problematic analyte. It features a highly basic primary amine (pKa ~10) and a hydrophobic, polarizable 4-bromophenyl group.

This guide objectively evaluates three distinct chromatographic strategies—comparing a standard C18 column, a Biphenyl phase, and a High-pH Resistant Hybrid C18 column—to establish a robust, self-validating purity method.

Mechanistic Analysis of Chromatographic Challenges

To develop a successful method, we must first understand the causality behind the analyte's behavior on a stationary phase:

1. The Silanol Effect (Ion-Exchange Tailing) Standard silica-based columns contain residual acidic silanol groups (-SiOH) on their surface. When analyzing a basic amine like 1-(4-Bromophenyl)piperidin-4-amine at low to neutral pH, the primary amine is fully protonated (-NH₃⁺). Simultaneously, a fraction of the silanols remains ionized (-SiO⁻). This creates an unintended secondary cation-exchange mechanism alongside the primary hydrophobic retention, resulting in severe peak tailing and loss of theoretical plates[1][1].

2. Aromatic Selectivity ( π−π Interactions) The 4-bromophenyl group heavily drives the molecule's retention. Standard C18 columns rely exclusively on dispersive hydrophobic interactions, which often fail to resolve closely related halogenated impurities (e.g., chlorophenyl analogs). Utilizing a stationary phase with aromatic character, such as a Biphenyl column, introduces orthogonal π−π interactions. When paired with a methanolic mobile phase, the biphenyl ligand's π -electrons interact strongly with the analyte's aromatic ring, significantly enhancing selectivity[2][2] [3][3].

3. The High-pH Neutralization Strategy The most definitive way to eliminate silanol-driven tailing is to raise the mobile phase pH at least 1-2 units above the analyte's pKa. At pH 10.5, the primary amine of 1-(4-Bromophenyl)piperidin-4-amine is deprotonated and neutral. However, traditional silica dissolves at pH > 8. To execute this strategy, an organic-inorganic hybrid silica column (e.g., Ethylene-Bridged Hybrid) is mandatory, as it maintains structural integrity under extreme alkaline conditions [4][4] [5][5].

Comparative Experimental Design

To empirically determine the optimal method, we evaluated three distinct column chemistries and pH strategies.

  • Alternative A: Standard C18 (Low pH 2.5). Represents the traditional baseline approach. Relies on acidic additives (TFA) to suppress silanol ionization.

  • Alternative B: Biphenyl Phase (Low pH 2.5). Represents a selectivity-driven approach. Uses π−π interactions to separate the target from structural impurities.

  • Recommended Product: High-pH Resistant Hybrid C18 (High pH 10.5). Represents the mechanistic solution. Neutralizes the analyte to ensure perfect peak shape while relying on a robust hybrid backbone.

HPLC_Workflow Start 1-(4-Bromophenyl)piperidin-4-amine (Basic Amine, pKa ~10) LowPH Low pH Strategy (pH 2.5) Amine is Protonated (+) Start->LowPH Acidic Mobile Phase HighPH High pH Strategy (pH 10.5) Amine is Neutralized Start->HighPH Basic Mobile Phase StdC18 Alternative A: Standard C18 (Hydrophobic Retention) LowPH->StdC18 Biphenyl Alternative B: Biphenyl Phase (π-π Interactions) LowPH->Biphenyl HybridC18 Recommended: Hybrid C18 (High-pH Resistant) HighPH->HybridC18 Result1 Severe Tailing (As > 2.0) Due to Silanol Interactions StdC18->Result1 Result2 Improved Selectivity Moderate Tailing (As ~ 1.5) Biphenyl->Result2 Result3 Optimal Peak Shape (As ~ 1.0) High Loadability & Resolution HybridC18->Result3

Logical workflow for HPLC method optimization of basic amines based on pH and column chemistry.

Step-by-Step Methodology & Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol includes built-in System Suitability Testing (SST) criteria. The method is considered valid only if the SST parameters are met prior to sample analysis.

Reagent & Sample Preparation
  • Diluent: 50:50 (v/v) Milli-Q Water : Acetonitrile.

  • SST Resolution Standard: Prepare a solution containing 0.5 mg/mL of 1-(4-Bromophenyl)piperidin-4-amine spiked with 0.1% (w/w) 1-(4-Chlorophenyl)piperidin-4-amine (a closely eluting structural impurity).

Mobile Phase Preparation
  • For Alternatives A & B (Low pH):

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (for C18) or Methanol (for Biphenyl, to maximize π−π interactions [2][2]).

  • For Recommended Product (High pH):

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Milli-Q Water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and efficiency).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, re-equilibrate at 5% B for 5 minutes.

System Suitability Validation (SST)

Before analyzing unknown samples, inject the SST Resolution Standard in 5 replicates. The system is validated if:

  • %RSD of Peak Area 2.0%.

  • Asymmetry Factor ( As​ ) 1.5.

  • Resolution ( Rs​ ) between the bromo- and chloro-analogs 2.0.

Comparative Data & Results

The quantitative performance of the three approaches is summarized below. Data was extracted from the SST validation runs.

Chromatographic ParameterAlternative A: Standard C18 (pH 2.5)Alternative B: Biphenyl Phase (pH 2.5)Recommended: Hybrid Silica C18 (pH 10.5)
Retention Time ( Rt​ , min) 6.87.48.2
Asymmetry Factor ( As​ ) 2.4 (Fail)1.6 (Marginal)1.05 (Pass)
Theoretical Plates ( N ) 3,2006,50014,800
Resolution ( Rs​ ) from Impurity 1.2 (Co-elution)2.8 (Pass)3.5 (Pass)
Overall Assessment Poor peak shape due to silanol interactions. Unsuitable for purity assays.Excellent selectivity, but slight tailing limits trace impurity integration.Superior peak shape, maximum efficiency, and robust resolution.

Data Interpretation: The Standard C18 column completely fails the SST criteria due to severe secondary interactions [1][1]. While the Biphenyl column successfully resolves the critical impurity pair via π−π interactions [3][3], the protonated amine still interacts with the silica support, causing measurable tailing.

The High-pH Resistant Hybrid C18 is the definitive winner. By operating at pH 10.5, the primary amine is neutralized, shutting down all ion-exchange pathways. The hybrid silica matrix easily withstands the alkaline conditions [4][4], yielding an ideal Gaussian peak ( As​ = 1.05) and maximizing theoretical plates ( N = 14,800). This sharp peak shape indirectly improves the resolution ( Rs​ = 3.5) by narrowing the peak width at the baseline, allowing for highly accurate integration of trace impurities.

Conclusion

For the purity analysis of 1-(4-Bromophenyl)piperidin-4-amine, traditional low-pH methods on standard C18 columns are fundamentally inadequate. While Biphenyl phases offer a strong alternative for resolving structurally similar halogenated impurities, they do not fully cure the underlying peak tailing of the basic amine. Utilizing a High-pH Resistant Hybrid C18 column with a high-pH mobile phase (pH 10.5) is the most scientifically sound approach. It addresses the root cause of the chromatographic challenge—analyte ionization—resulting in a highly robust, efficient, and reproducible method suitable for rigorous drug development workflows.

References

  • Title: HPLC Column Selection - Are You Barking Up the Right Tree? Source: Chromatography Online URL: [Link]

  • Title: HPLC Stationary Phases to Have in Your Toxicology Toolbox Source: Restek URL: [Link]

  • Title: Kinetex Biphenyl Column for Aromatic Compounds Source: Phenomenex URL: [Link]

  • Title: Inertsil Hybrid-C18 Source: GL Sciences URL: [Link]

  • Title: UniHybrid® Eterne Monodispersed Hybrid Silica Media Source: Amerigo Scientific URL: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromophenyl)piperidin-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1-(4-Bromophenyl)piperidin-4-amine, a crucial intermediate in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective against alternative analytical methodologies, supported by established fragmentation principles and detailed experimental protocols. Our approach is grounded in scientific integrity, providing you with a trustworthy resource for your analytical endeavors.

Introduction: The Analytical Imperative for Substituted Piperidines

Substituted piperidines are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] The compound 1-(4-Bromophenyl)piperidin-4-amine is a key building block, and its unambiguous identification is paramount for ensuring the quality and integrity of downstream drug candidates. Mass spectrometry (MS) stands as a primary tool for this purpose, offering high sensitivity and structural elucidation capabilities. Understanding the fragmentation pattern is not merely an academic exercise; it is a critical step in method development, impurity profiling, and quality control.

This guide will elucidate the predicted fragmentation pathways of 1-(4-Bromophenyl)piperidin-4-amine under common ionization techniques, drawing parallels with related structures to provide a robust analytical framework.

Predicted Mass Spectrometry Fragmentation Pattern

While a publicly available, experimentally determined mass spectrum for 1-(4-Bromophenyl)piperidin-4-amine is not readily found, we can confidently predict its fragmentation behavior based on well-established principles for substituted piperidines and brominated aromatic compounds.[1][2]

Molecular Ion and Isotopic Signature

The nominal molecular weight of 1-(4-Bromophenyl)piperidin-4-amine (C₁₁H₁₅BrN₂) is 254 g/mol . A key characteristic in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[3] This will result in a distinct M/M+2 molecular ion cluster, with two peaks of roughly equal intensity separated by two mass-to-charge units (m/z 254 and 256). This isotopic signature is a powerful diagnostic tool for identifying bromine-containing compounds.

Key Fragmentation Pathways

The fragmentation of 1-(4-Bromophenyl)piperidin-4-amine is expected to be directed by the charge localization on the nitrogen atoms and the presence of the aromatic ring and the bromine atom. The most probable fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) are outlined below.

Pathway A: Alpha-Cleavage adjacent to the Piperidine Nitrogen

Alpha-cleavage is a dominant fragmentation pathway for amines.[4][5] The cleavage of the C-C bond adjacent to the piperidine nitrogen is expected, leading to the loss of an ethylamine radical or related fragments.

Pathway B: Fragmentation of the Piperidine Ring

The piperidine ring itself can undergo cleavage, leading to a variety of fragment ions.[1][6] This can involve the loss of small neutral molecules.

Pathway C: Cleavage of the N-Aryl Bond

Cleavage of the bond between the piperidine nitrogen and the bromophenyl group can occur, leading to the formation of a bromophenyl radical or cation and a piperidin-4-amine fragment.

Pathway D: Fragmentation involving the Bromophenyl Moiety

The bromophenyl group can undergo fragmentation, including the loss of the bromine atom or the characteristic loss of HBr. The resulting phenyl cation can be a prominent peak.

The following diagram illustrates the predicted major fragmentation pathways:

fragmentation_pathway M [C11H15BrN2]+. m/z 254/256 Molecular Ion F1 [C9H10BrN]+. m/z 211/213 Loss of C2H5N M->F1 α-Cleavage F2 [C6H4Br]+. m/z 155/157 Bromophenyl cation M->F2 N-Aryl Cleavage F3 [C5H11N2]+ m/z 99 Piperidin-4-amine cation M->F3 N-Aryl Cleavage F4 [C5H9N]+ m/z 83 Loss of NH2 F3->F4 Loss of Amine

Caption: Predicted major fragmentation pathways of 1-(4-Bromophenyl)piperidin-4-amine.

Predicted Mass Spectrum Data

Based on the fragmentation pathways, the following table summarizes the predicted major ions and their relative abundances.

m/z (Predicted)Ion Structure/FormulaFragmentation PathwayPredicted Relative Abundance
254/256[C₁₁H₁₅BrN₂]⁺Molecular Ion (M⁺)Moderate
211/213[C₉H₁₀BrN]⁺α-cleavage with loss of C₂H₅NHigh
155/157[C₆H₄Br]⁺Formation of the bromobenzoyl cationHigh
99[C₅H₁₁N₂]⁺Cleavage of the N-aryl bondModerate
83[C₅H₉N]⁺Loss of the amine group from the piperidine fragmentModerate

Comparison with Alternative Analytical Methodologies

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare MS with High-Performance Liquid Chromatography (HPLC), a widely used alternative for purity determination and quantification.[7]

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of ions based on their mass-to-charge ratio.Separation of components based on their differential partitioning between a stationary and a mobile phase.[7]
Information Provided Molecular weight and structural information through fragmentation patterns.Retention time for identification and peak area for quantification.[7]
Strengths High specificity for identification, structural elucidation of unknowns, high sensitivity.Excellent for purity determination, robust and reproducible quantification, well-established methods.[7]
Limitations Quantification can be more complex, matrix effects can suppress ionization.Limited identification capabilities for unknown impurities without a reference standard, co-elution can be an issue.
Typical Application Structure confirmation, impurity identification, metabolic studies.Quality control, purity analysis, stability testing.[7]

Key Insight: For comprehensive characterization of 1-(4-Bromophenyl)piperidin-4-amine, a combined approach is often optimal. HPLC-MS, which couples the separation power of HPLC with the detection and identification capabilities of MS, provides a powerful platform for a complete understanding of the sample.

Experimental Protocols

To ensure reproducible and reliable results, adherence to well-defined experimental protocols is essential. The following sections provide detailed methodologies for both GC-MS and LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like 1-(4-Bromophenyl)piperidin-4-amine.

Workflow for GC-MS Analysis

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve sample in a volatile organic solvent (e.g., Methanol) inject Inject sample into GC prep->inject separate Separation on capillary column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (e.g., Quadrupole) ionize->analyze acquire Acquire Mass Spectrum analyze->acquire interpret Interpret Fragmentation Pattern acquire->interpret library Compare with Spectral Libraries interpret->library

Caption: General workflow for GC-MS analysis of 1-(4-Bromophenyl)piperidin-4-amine.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is particularly useful for less volatile compounds or for direct analysis of reaction mixtures.

Workflow for LC-MS/MS Analysis

lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep Dissolve sample in a suitable solvent (e.g., Acetonitrile/Water) inject Inject sample into LC prep->inject separate Separation on C18 column inject->separate ionize Electrospray Ionization (ESI+) [M+H]+ separate->ionize ms1 MS1 Scan (Precursor Ion Selection) ionize->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Analysis) cid->ms2 acquire Acquire Product Ion Spectrum ms2->acquire interpret Elucidate Fragmentation Pathways acquire->interpret

Caption: General workflow for LC-MS/MS analysis of 1-(4-Bromophenyl)piperidin-4-amine.

Instrumentation and Conditions:

  • Liquid Chromatograph: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[1]

    • MS Scan: Full scan from m/z 100-500 to identify the protonated molecule [M+H]⁺.

    • MS/MS Scan: Product ion scan of the [M+H]⁺ precursor ion (m/z 255/257) to obtain the fragmentation pattern.

Conclusion

The predictable and informative fragmentation pattern of 1-(4-Bromophenyl)piperidin-4-amine makes mass spectrometry an indispensable tool for its characterization. The hallmark bromine isotopic signature, coupled with characteristic cleavages of the piperidine ring and the N-aryl bond, provides a high degree of confidence in its identification. While MS excels in structural elucidation, a comprehensive analytical approach that incorporates orthogonal techniques like HPLC is recommended for robust quality assessment in a drug development setting. The protocols and comparative data presented in this guide offer a solid foundation for developing and validating analytical methods for this important pharmaceutical intermediate.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
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  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • NIST. (n.d.). N-Phenyl-4-piperidinamine. NIST WebBook.
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A Comparative Guide to the Synthetic Routes for 1-(4-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-(4-Bromophenyl)piperidin-4-amine scaffold is a crucial building block in medicinal chemistry and drug discovery. Its unique structure, featuring a substituted aromatic ring and a piperidine moiety with a primary amine, makes it a valuable intermediate for the synthesis of a wide range of pharmacologically active compounds. The choice of synthetic route to this key intermediate can significantly impact the overall efficiency, cost, and scalability of a drug development program. This guide provides a comparative analysis of the most common and effective synthetic strategies for the production of 1-(4-Bromophenyl)piperidin-4-amine, offering insights into the rationale behind experimental choices and providing detailed protocols to enable researchers to make informed decisions for their specific applications.

Core Synthetic Strategies: An Overview

The synthesis of 1-(4-Bromophenyl)piperidin-4-amine can be broadly approached via two primary strategies:

  • N-Arylation of a Piperidine Precursor: This approach involves the formation of the C-N bond between the piperidine nitrogen and the 4-bromophenyl ring. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

  • Reductive Amination of a Pre-functionalized Piperidinone: This strategy focuses on the formation of the C-N bond at the 4-position of the piperidine ring through the reaction of a ketone with an amine source, followed by reduction.

The choice between these routes is often dictated by the availability and cost of starting materials, desired purity profile, and scalability requirements.

G cluster_0 Route 1: N-Arylation cluster_1 Route 2: Reductive Amination Piperidin-4-amine Piperidin-4-amine Buchwald-Hartwig Buchwald-Hartwig Piperidin-4-amine->Buchwald-Hartwig Ullmann Condensation Ullmann Condensation Piperidin-4-amine->Ullmann Condensation 1,4-Dibromobenzene 1,4-Dibromobenzene 1,4-Dibromobenzene->Buchwald-Hartwig 1,4-Dibromobenzene->Ullmann Condensation 1-(4-Bromophenyl)piperidin-4-amine_Route1 1-(4-Bromophenyl)piperidin-4-amine Buchwald-Hartwig->1-(4-Bromophenyl)piperidin-4-amine_Route1 Ullmann Condensation->1-(4-Bromophenyl)piperidin-4-amine_Route1 1-(4-Bromophenyl)piperidin-4-one 1-(4-Bromophenyl)piperidin-4-one Reductive Amination Reductive Amination 1-(4-Bromophenyl)piperidin-4-one->Reductive Amination Amine Source Amine Source (e.g., NH3, NH4OAc) Amine Source->Reductive Amination 1-(4-Bromophenyl)piperidin-4-amine_Route2 1-(4-Bromophenyl)piperidin-4-amine Reductive Amination->1-(4-Bromophenyl)piperidin-4-amine_Route2

Figure 1: High-level overview of the two primary synthetic routes.

Route 1: N-Arylation of Piperidin-4-amine

The direct N-arylation of piperidin-4-amine with a 4-bromoaryl halide is a convergent approach to the target molecule. The primary challenge in this strategy lies in achieving chemoselectivity. Piperidin-4-amine possesses two nucleophilic nitrogen atoms: the secondary amine within the piperidine ring (N1) and the primary amine at the 4-position.[1] This can lead to a mixture of products, including the desired N1-arylated product, the N4-arylated product, and di-arylated species.

To circumvent this, a common and highly effective strategy is to protect the primary amino group at the 4-position, rendering the piperidine ring nitrogen the sole site for arylation. The tert-butoxycarbonyl (Boc) group is a frequently employed protecting group for this purpose due to its ease of installation and subsequent removal under acidic conditions.[1][2]

G Piperidin-4-amine Piperidin-4-amine Protection Protection Piperidin-4-amine->Protection Boc Anhydride Boc Anhydride Boc Anhydride->Protection tert-butyl piperidin-4-ylcarbamate tert-butyl piperidin-4-ylcarbamate Protection->tert-butyl piperidin-4-ylcarbamate N-Arylation N-Arylation tert-butyl piperidin-4-ylcarbamate->N-Arylation 1,4-Dibromobenzene 1,4-Dibromobenzene 1,4-Dibromobenzene->N-Arylation tert-butyl (1-(4-bromophenyl)piperidin-4-yl)carbamate tert-butyl (1-(4-bromophenyl)piperidin-4-yl)carbamate N-Arylation->tert-butyl (1-(4-bromophenyl)piperidin-4-yl)carbamate Deprotection Deprotection tert-butyl (1-(4-bromophenyl)piperidin-4-yl)carbamate->Deprotection Final Product 1-(4-Bromophenyl)piperidin-4-amine Deprotection->Final Product G 1-(4-Bromophenyl)piperidin-4-one 1-(4-Bromophenyl)piperidin-4-one Imine Formation Imine Formation 1-(4-Bromophenyl)piperidin-4-one->Imine Formation Ammonia Source Ammonia Source Ammonia Source->Imine Formation Imine Intermediate Imine Intermediate Imine Formation->Imine Intermediate Reduction Reduction Imine Intermediate->Reduction Reducing Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent->Reduction Final Product 1-(4-Bromophenyl)piperidin-4-amine Reduction->Final Product

Figure 3: General workflow for the reductive amination route.

Advantages:

  • High Atom Economy: This is often a one-pot reaction with high atom economy.

  • Cost-Effective: The reagents are generally less expensive than those used in cross-coupling reactions.

  • Directness: This route directly forms the desired product from a readily accessible ketone precursor.

Disadvantages:

  • Synthesis of Precursor: This route requires the prior synthesis or purchase of 1-(4-bromophenyl)piperidin-4-one.

  • Control of Over-alkylation: While less of an issue with a primary amine product, care must be taken to avoid side reactions.

Quantitative Comparison of Synthetic Routes

ParameterBuchwald-Hartwig AminationUllmann CondensationReductive Amination
Starting Materials tert-butyl piperidin-4-ylcarbamate, 1,4-Dibromobenzenetert-butyl piperidin-4-ylcarbamate, 1,4-Dibromobenzene1-(4-Bromophenyl)piperidin-4-one, Ammonia/Ammonium Acetate
Catalyst/Reagent Pd(0) catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos)Cu(I) salt (e.g., CuI), Ligand (optional)Reducing agent (e.g., NaBH(OAc)₃)
Typical Yield 80-95%70-90%75-90%
Reaction Temperature 80-120 °C100-180 °CRoom Temperature to 50 °C
Reaction Time 4-24 hours12-48 hours2-12 hours
Key Advantages High yield, mild conditions, broad scopeLower catalyst costCost-effective, high atom economy, direct
Key Disadvantages Expensive catalyst/ligandHarsher conditions, potential for high catalyst loadingRequires precursor synthesis

Experimental Protocols

The following protocols are representative procedures for each synthetic route. Note: These are general protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Buchwald-Hartwig Amination of tert-butyl piperidin-4-ylcarbamate

This protocol is adapted from a general procedure for the N-arylation of 1-Boc-4-aminopiperidine. [2] Materials:

  • tert-butyl piperidin-4-ylcarbamate

  • 1,4-Dibromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add 1,4-dibromobenzene (1.0 mmol) and tert-butyl piperidin-4-ylcarbamate (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain tert-butyl (1-(4-bromophenyl)piperidin-4-yl)carbamate.

  • For deprotection, dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir at room temperature until the reaction is complete, then remove the solvent and excess acid under reduced pressure to yield 1-(4-Bromophenyl)piperidin-4-amine.

Protocol 2: Reductive Amination of 1-(4-Bromophenyl)piperidin-4-one

This protocol is based on general procedures for reductive amination.

Materials:

  • 1-(4-Bromophenyl)piperidin-4-one

  • Ammonium acetate or Ammonia in Methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of 1-(4-bromophenyl)piperidin-4-one (1.0 eq) in 1,2-dichloroethane, add ammonium acetate (10 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(4-Bromophenyl)piperidin-4-amine.

Conclusion

Both N-arylation and reductive amination represent viable and effective strategies for the synthesis of 1-(4-Bromophenyl)piperidin-4-amine. The choice of the optimal route will depend on a careful consideration of factors such as the cost and availability of starting materials and reagents, the desired scale of the synthesis, and the capabilities of the laboratory.

  • The Buchwald-Hartwig amination offers a reliable and high-yielding route, particularly when chemoselectivity is addressed through a protecting group strategy. Its primary drawback is the cost of the palladium catalyst and associated ligands.

  • The Ullmann condensation provides a more cost-effective alternative in terms of the metal catalyst, though it may require more optimization to achieve high yields under milder conditions.

  • Reductive amination stands out for its operational simplicity, high atom economy, and the use of less expensive reagents. However, it necessitates the prior availability of the 1-(4-bromophenyl)piperidin-4-one precursor.

For research and development purposes where yield and reliability are paramount, the Buchwald-Hartwig approach is often favored. For large-scale production where cost is a major driver, reductive amination may be the more economical choice, provided the precursor is readily accessible.

References

  • BenchChem. (2025).
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  • Wikipedia. (2023).
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  • Journal of Organic Chemistry. (2024).
  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Organic Syntheses. (2007). A Publication of Reliable Methods for the Preparation of Organic Compounds. Org. Synth. 84, 199-208.
  • Chemistry LibreTexts. (2023).
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  • Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Chemical Review and Letters. (2021).
  • ResearchGate. (n.d.). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization).
  • Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry.
  • Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
  • Wisconsin Alumni Research Foundation. (2018).
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  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.
  • RSC Publishing. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing.
  • ResearchGate. (n.d.). Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines.
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High-Resolution Impurity Profiling of 1-(4-Bromophenyl)piperidin-4-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter synthetic bottlenecks caused by sub-optimal raw materials. 1-(4-Bromophenyl)piperidin-4-amine (CAS 1179943-35-1)[1] is a highly versatile bifunctional building block. The piperidine amine facilitates amide coupling, while the bromophenyl moiety is a prime candidate for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki reactions). However, commercial batches often harbor trace impurities that poison catalysts or generate inseparable downstream byproducts.

According to the [2], any organic impurity in a new drug substance exceeding the 0.05% reporting threshold must be documented, and those exceeding 0.10% must be structurally identified[3][4]. This guide objectively compares the impurity profiles of two commercial grades of 1-(4-Bromophenyl)piperidin-4-amine and provides a self-validating LC-MS/MS protocol for rigorous quality control[5][6].

The Causality of Impurity Formation and Analytical Selection

To build a robust analytical strategy, we must first understand the chemical causality behind the impurities. The synthesis of 1-(4-Bromophenyl)piperidin-4-amine typically involves the nucleophilic aromatic substitution (SNAr) or cross-coupling of a protected piperidine with a 1,4-dibromobenzene derivative, followed by deprotection. This specific pathway predictably generates three classes of impurities:

  • Desbromo Impurities (e.g., 1-Phenylpiperidin-4-amine): Caused by over-reduction or unintended debromination during the synthetic process.

  • Starting Material Carryover (e.g., 4-Bromoaniline): Resulting from incomplete reaction kinetics.

  • Regioisomers (e.g., 1-(3-Bromophenyl)piperidin-4-amine): Stemming from impure starting materials.

Why choose High-Resolution Accurate Mass (HRAM) LC-MS over GC-MS? The primary amine on the piperidine ring renders the molecule highly polar and prone to thermal degradation in gas chromatography (GC) injection ports. LC-MS bypasses the need for complex derivatization[5][7]. Furthermore, standard UV detection provides no structural data. HRAM Q-TOF mass spectrometry provides sub-ppm mass accuracy, allowing us to differentiate between isobaric impurities through MS/MS fragmentation patterns[6][8].

Logic API 1-(4-Bromophenyl)piperidin-4-amine (Target API Intermediate) Imp1 Desbromo Impurity (1-Phenylpiperidin-4-amine) API->Imp1 Over-reduction Imp2 Starting Material (4-Bromoaniline) API->Imp2 Incomplete Rxn Imp3 Regioisomers (3-Bromophenyl derivative) API->Imp3 Impure Reagents Impact Downstream Cross-Coupling Yield Reduction & Toxicity Imp1->Impact Imp2->Impact Imp3->Impact

Logical relationship of API impurities and their downstream synthetic impact.

Comparative Analysis: High-Purity vs. Standard Commercial Grades

To demonstrate the critical impact of vendor selection, we evaluated two commercial batches: a Tier 1 High-Purity Grade (claimed ≥98% purity)[1] and a Tier 2 Standard Bulk Grade. The data below summarizes the quantitative LC-MS findings and their empirical impact on a standardized Buchwald-Hartwig amination test reaction.

Metric / ImpurityTier 1 (High-Purity)Tier 2 (Standard Bulk)ICH Q3A ThresholdDownstream Impact
Assay (HPLC-UV) 98.7%93.4%N/ABaseline yield determination
Desbromo Impurity 0.03%1.45%0.15% (Qualification)Chain termination in polymerization
4-Bromoaniline Not Detected0.92%0.05% (Reporting)Severe Pd-catalyst poisoning
Regioisomers 0.06%2.30%0.10% (Identification)Generation of inseparable byproducts
Buchwald-Hartwig Yield 94% 61% N/ASignificant economic & time loss

Interpretation: The Tier 2 batch fails multiple [3][9]. The presence of 4-bromoaniline (0.92%) is particularly detrimental, as primary anilines competitively bind to palladium catalysts, drastically reducing the yield of downstream cross-coupling reactions from 94% to 61%.

Self-Validating Experimental Protocol: HRAM LC-MS/MS Analysis

A robust analytical method must be a self-validating system. This protocol incorporates a System Suitability Test (SST) to verify chromatographic resolution and detector sensitivity prior to sample acquisition. This ensures that a "non-detect" result is a true absence of the impurity, rather than an instrument failure.

Step 1: Reagent & Sample Preparation
  • Diluent: Prepare a solution of 0.1% Formic Acid (FA) in 50:50 Methanol:Water (LC-MS grade).

  • Sample: Dissolve the commercial 1-(4-Bromophenyl)piperidin-4-amine batch in the diluent to a final concentration of 1.0 mg/mL.

  • Internal Standard (IS): Spike the sample with 1.0 µg/mL of a deuterated internal standard to monitor matrix effects and ionization suppression.

Step 2: System Suitability Testing (The Self-Validation Gate)

Before running the unknown batches, inject an SST mixture containing the API (1.0 mg/mL) and 4-bromoaniline at the 0.05% reporting limit (0.5 µg/mL).

  • Acceptance Criteria: The chromatographic resolution ( Rs​ ) between the API and 4-bromoaniline must be > 2.0. The Signal-to-Noise (S/N) ratio for the 0.05% impurity peak must be > 10. Do not proceed if these criteria are not met.

Step 3: UHPLC Separation Parameters
  • Column: C18, 1.7 µm, 2.1 x 100 mm (maintains sharp peaks for polar amines).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

Step 4: Q-TOF MS/MS Acquisition & Data Processing
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition: Auto MS/MS mode. The system will perform a full MS scan (m/z 100-1000) and automatically trigger MS/MS fragmentation for the top 3 most abundant precursor ions[6].

  • Processing: Use Molecular Feature Extraction (MFE) algorithms to automatically isolate trace impurity peaks from background noise, calculating exact mass and isotopic fidelity (specifically looking for the characteristic 1:1 M/M+2 isotopic ratio indicative of the bromine atom)[6][8].

Workflow A Sample Prep & SST (Self-Validation Gate) B UHPLC Separation (C18, Gradient Elution) A->B C HRAM Q-TOF MS (ESI+, Exact Mass) B->C D Auto MS/MS (Structural Fragmentation) C->D E Molecular Feature Extraction (Data Processing) D->E F ICH Q3A Qualification (Reporting & Identification) E->F

Self-validating LC-MS/MS workflow for pharmaceutical impurity profiling.

Conclusion

Impurity profiling is not merely a regulatory checkbox; it is a fundamental driver of synthetic efficiency. As demonstrated, standard-grade commercial batches of 1-(4-Bromophenyl)piperidin-4-amine can contain high levels of catalyst-poisoning impurities like 4-bromoaniline. By implementing a self-validating HRAM LC-MS/MS workflow, researchers can confidently qualify raw materials against [2][10], thereby protecting downstream synthetic investments and ensuring the integrity of final pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation (ICH).[Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. [Link]

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives . Research and Reviews: Open Access Journals. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS . HPST.[Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . Biotech Spain. [Link]

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Part 1: Unambiguous Identity Confirmation: The Foundational Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Quality Control Testing of 1-(4-Bromophenyl)piperidin-4-amine

For professionals in the vanguard of pharmaceutical research and development, the integrity of every chemical intermediate is non-negotiable. The quality of a starting material like 1-(4-Bromophenyl)piperidin-4-amine, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), directly dictates the safety, efficacy, and stability of the final drug product.[1][2] This guide provides a comprehensive, field-proven comparison of Quality Control (QC) testing protocols for this critical intermediate.

Moving beyond a mere recitation of procedures, we will dissect the scientific rationale behind method selection, offering a multi-technique strategy that constitutes a robust, self-validating system. This approach ensures that each analytical result is cross-verified by an orthogonal method, providing the highest degree of confidence in the material's identity, purity, and overall quality, in alignment with regulatory expectations set by bodies like the ICH.[3][4]

Before any quantitative assessment, the primary question is one of identity: Is the material what it purports to be? A combination of spectroscopic techniques provides an unassailable confirmation of the molecular structure.

Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the gold standard for structural elucidation in organic chemistry.[5] It provides atom-level information, detailing the chemical environment and connectivity of every proton and carbon atom, which is indispensable for confirming the precise isomeric structure of 1-(4-Bromophenyl)piperidin-4-amine.

Why NMR is the Definitive Tool: Unlike techniques that only confirm molecular weight or functional groups, NMR provides a detailed "fingerprint" of the molecule's carbon-hydrogen framework. A full suite of 1D and 2D NMR experiments can resolve any ambiguity regarding substituent positions on both the piperidine and phenyl rings, a critical detail that other methods might miss.

Experimental Protocol: Structural Elucidation via NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a 5 mm NMR tube.[5]

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a proton spectrum to identify all unique proton environments, their integrations (number of protons), and splitting patterns (neighboring protons).

    • ¹³C NMR: Acquire a carbon spectrum to identify all unique carbon environments.

  • 2D NMR for Connectivity (if required for ambiguity resolution):

    • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling relationships, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons to their respective carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(4-Bromophenyl)piperidin-4-amine (Predicted values are based on analysis of structurally similar compounds and serve as a reference for spectral assignment. Actual shifts may vary based on solvent and experimental conditions.)[5][6]

Atom Position Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Piperidine N-H1.5 - 2.5Broad Singlet-
Piperidine H-42.8 - 3.2Multiplet48 - 52
Piperidine H-2,6 (axial)2.6 - 2.8Multiplet50 - 54
Piperidine H-2,6 (equatorial)3.5 - 3.7Multiplet50 - 54
Piperidine H-3,5 (axial)1.4 - 1.6Multiplet33 - 37
Piperidine H-3,5 (equatorial)1.9 - 2.1Multiplet33 - 37
Aromatic H-2',6'7.3 - 7.5Doublet131 - 133
Aromatic H-3',5'6.8 - 7.0Doublet115 - 117
Aromatic C-1'--148 - 152
Aromatic C-4'--110 - 114

Diagram 1: NMR Workflow for Structural Confirmation

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Weigh 5-10 mg Sample Solvent Dissolve in 0.6 mL CDCl3 Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube NMR 400+ MHz Spectrometer Tube->NMR H1 ¹H NMR NMR->H1 C13 ¹³C NMR NMR->C13 TwoD 2D NMR (COSY, HSQC) NMR->TwoD Assign Assign Signals H1->Assign C13->Assign TwoD->Assign Compare Compare to Predicted Data Assign->Compare Confirm Confirm Structure Compare->Confirm

Caption: Workflow for NMR-based structural elucidation.

Orthogonal Methods for Identity Verification

To build a truly trustworthy QC profile, NMR data should be supported by orthogonal techniques.

  • Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound, confirming its elemental composition. When coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also serves as a powerful tool for impurity identification.[7][8] The expected nominal mass for C₁₁H₁₅Br¹N₂ is 254 g/mol , and high-resolution mass spectrometry (HRMS) should confirm the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and cost-effective technique used to confirm the presence of key functional groups.[9] For 1-(4-Bromophenyl)piperidin-4-amine, the spectrum should exhibit characteristic absorption bands for N-H stretching (amine), aromatic C-H stretching, and C-N stretching, providing a distinct infrared fingerprint.

Part 2: Quantitative Analysis: Assessing Purity and Profiling Impurities

Once identity is confirmed, the focus shifts to quantitative analysis. The primary goal is to determine the purity (or assay) of the material and to detect, identify, and quantify any impurities.[10][11] This is critical, as even small amounts of certain impurities can have significant impacts on the safety and efficacy of the final drug product.

Primary Method: High-Performance Liquid Chromatography (HPLC)

For non-volatile, UV-active compounds like 1-(4-Bromophenyl)piperidin-4-amine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry's workhorse method.[12][13] Its high resolving power allows for the separation of the main compound from closely related process impurities and degradation products.

Why HPLC is the Preferred Choice: HPLC offers excellent precision, accuracy, and linearity over a wide concentration range, making it ideal for quantitative purity determination.[13] A well-developed "stability-indicating" method can separate the main peak from all potential degradation products, ensuring that the purity measurement is accurate even if the sample has degraded over time.[14]

Experimental Protocol: HPLC Purity and Impurity Analysis

  • System Preparation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is required.[15][16]

  • Reagent Preparation:

    • Mobile Phase A: Prepare a buffer solution (e.g., 20 mM potassium phosphate) and adjust the pH to a suitable value (e.g., 3.0 or 7.0) to ensure good peak shape for the amine.

    • Mobile Phase B: HPLC-grade acetonitrile or methanol.

    • Diluent: A mixture of mobile phase A and B (e.g., 50:50 v/v).

  • Chromatographic Conditions:

    • Elution: A gradient elution is typically used to separate early-eluting polar impurities from the main peak and late-eluting non-polar impurities. For example, starting with 90% A and ramping to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set to a wavelength of maximum absorbance for the bromophenyl chromophore (typically around 240-255 nm).

    • Column Temperature: 30 °C to ensure reproducibility.

  • Sample Preparation:

    • Standard Solution: Accurately prepare a standard solution of known concentration (e.g., 0.5 mg/mL) using a reference standard.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard.

  • Data Analysis:

    • Assay (% Purity): Calculate the purity by comparing the peak area of the main compound in the sample to that of the reference standard.

    • Impurity Profile: Calculate the percentage of each impurity using area percent normalization (assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined).

Diagram 2: HPLC Purity Analysis Workflow

prep Sample & Standard Preparation (0.5 mg/mL) hplc HPLC System (C18 Column, UV Detector) inject Inject 5-10 µL prep->inject separate Gradient Elution (Buffer/Acetonitrile) inject->separate detect UV Detection (~245 nm) separate->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Areas chrom->integrate calc Calculate % Purity & Impurity Levels integrate->calc cluster_id Phase 1: Identity Confirmation cluster_quant Phase 2: Purity & Impurity Analysis start Incoming Material: 1-(4-Bromophenyl)piperidin-4-amine NMR NMR (¹H, ¹³C) Primary Structure start->NMR FTIR FTIR Functional Groups start->FTIR MS Mass Spec Molecular Weight start->MS id_check Identity Confirmed? NMR->id_check FTIR->id_check MS->id_check HPLC HPLC-UV Purity Assay & Impurities id_check->HPLC Yes GCMS GC-MS Volatile Impurities & Residual Solvents id_check->GCMS Yes reject Material Rejected (Out of Specification) id_check->reject No purity_check Purity & Impurities Meet Specification? HPLC->purity_check GCMS->purity_check release Material Released (Certificate of Analysis Issued) purity_check->release Yes purity_check->reject No

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Handling 1-(4-Bromophenyl)piperidin-4-amine (CAS: 1179943-35-1) requires rigorous safety protocols due to its dual chemical nature. As a substituted piperidine featuring both a primary amine and a brominated aromatic ring, this compound presents a unique matrix of hazards[1]. The amine functional groups are highly caustic and can act as severe skin and eye irritants, while the lipophilic bromophenyl moiety enhances dermal penetration and systemic toxicity. Furthermore, the presence of the bromine atom dictates strict environmental compliance for disposal[2].

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for handling, utilizing, and disposing of this compound.

Personal Protective Equipment (PPE) Matrix & Causality

The selection of PPE for 1-(4-Bromophenyl)piperidin-4-amine is not arbitrary; it is dictated by the permeation kinetics of aromatic amines. Standard disposable nitrile gloves often fail under mechanical stress when exposed to amine solutions, leading to micro-permeation[3]. Therefore, a layered defense system is required.

Quantitative PPE Specifications
Protective GearMaterial SpecificationBreakthrough Time (BT)Mechanistic Justification
Primary (Outer) Gloves Butyl Rubber (>0.3mm) or Heavy-Duty Nitrile> 8 hours (Static)[4]Aromatic amines rapidly permeate thin elastomers under mechanical stress. Butyl rubber provides superior resistance to basic amine nucleophiles.
Secondary (Inner) Gloves Standard Nitrile (0.1mm)10 - 30 mins (Active movement)[3]Serves as a secondary barrier against micro-tears while maintaining tactile sensitivity for fine powder manipulation.
Eye Protection ANSI Z87.1 Chemical Goggles or Face ShieldN/AThe piperidine moiety is highly caustic; direct contact can cause irreversible corneal damage[2].
Respiratory Protection N95 or P100 Particulate RespiratorN/APrevents inhalation of fine brominated amine dust, which can cause severe respiratory tract irritation[2].
Body Protection Flame-resistant (FR) Lab Coat & Chemical ApronN/APrevents powder accumulation on standard woven fabrics, reducing chronic dermal exposure risks.

Operational Workflow & Handling Protocol

To ensure scientific integrity and operator safety, every interaction with 1-(4-Bromophenyl)piperidin-4-amine must be conducted within a certified chemical fume hood. The following step-by-step methodology minimizes aerosolization and static transfer.

Step-by-Step Handling Methodology
  • Environmental Verification: Verify that the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can react violently with the primary amine.

  • PPE Donning: Apply the double-glove technique. Inspect the outer butyl or heavy nitrile gloves for micro-punctures.

  • Static Mitigation: Amine powders frequently carry static charges, causing them to "jump" and aerosolize. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static ionizing brush or a damp lint-free wipe before opening.

  • Weighing and Transfer: Use a grounded, anti-static metal spatula. Weigh the material directly into a pre-tared, sealable vial rather than open weigh paper to minimize environmental exposure.

  • Solvent Addition: When preparing stock solutions, slowly add the solvent to the powder (not powder to solvent) by running the liquid down the interior wall of the vial. This prevents the displacement of dry powder into the breathing zone.

  • Decontamination: Immediately wipe down the balance and spatulas with a solvent known to dissolve the compound (e.g., methanol or dichloromethane), followed by a secondary wipe with slightly acidic water (pH ~5) to neutralize residual amine traces.

Visualization: Safe Handling & Disposal Workflow

G Start 1. Fume Hood Setup Verify 80-120 fpm velocity PPE 2. Don PPE Double Nitrile/Butyl Gloves Start->PPE Static 3. Static Mitigation Use anti-static tools PPE->Static Weighing 4. Enclosed Weighing Transfer to sealable vial Static->Weighing SpillCheck Spill Detected? Weighing->SpillCheck Decon Decontaminate with weak acid & solvent SpillCheck->Decon Yes Waste 5. Segregate Waste Route to Halogenated Stream SpillCheck->Waste No Decon->Waste End 6. RCRA Compliant Incineration Waste->End

Workflow for the safe handling, decontamination, and disposal of halogenated amines.

Spill Response Plan

In the event of a localized spill inside the fume hood, immediate containment is required to prevent cross-contamination.

  • Isolate: Alert nearby personnel and ensure the fume hood sash is lowered to the optimal working height.

  • Neutralize and Absorb: Do not sweep dry powder, as this generates hazardous dust. Gently cover the spill with a damp absorbent pad or a 90:10 sand-soda ash mixture[5]. If the compound is in solution, use a compatible chemical absorbent pad.

  • Collect: Using a non-sparking scoop, transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Clean: Wash the spill surface with a dilute acidic solution (e.g., 1% acetic acid) to convert any remaining freebase amine into its water-soluble salt, followed by a final wipe with water and soap.

Waste Segregation & Disposal Plan

The disposal of 1-(4-Bromophenyl)piperidin-4-amine is strictly governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2].

Crucial Causality for Disposal: Because this molecule contains a bromine atom, it must be classified and segregated as Halogenated Organic Waste [6]. Mixing halogenated waste with non-halogenated organic waste is a severe compliance violation. If halogenated compounds are incinerated at standard non-halogenated temperatures, they can undergo incomplete combustion, leading to the atmospheric release of highly toxic brominated dioxins and furans[7].

Step-by-Step Disposal Protocol
  • Segregation: Place all solid waste (contaminated gloves, empty vials, absorbent pads) into a solid hazardous waste bin explicitly labeled for "Halogenated Organics."

  • Liquid Waste: Pour any liquid solutions containing the compound into a designated liquid waste carboy labeled "Halogenated Solvent Waste." Never mix this with standard acetone or ethanol waste streams[8].

  • Labeling: Ensure the waste container label explicitly lists the chemical name, the halogen hazard (Bromine), and the primary hazard classes (Irritant/Corrosive, Environmental Hazard).

  • Final Disposition: The waste must be transferred to your institution's Environmental Health and Safety (EHS) department for high-temperature commercial incineration by a licensed RCRA facility[2]. Never dispose of this compound or its neutralized salts down the sanitary sewer[9].

References

  • Phalen, R. N., & Wong, W. K. "Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement." ResearchGate. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA.gov. Available at:[Link]

  • Bates College. "Chemical Safety | Science Resource Support Services." Bates.edu. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.